DCC-3014
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCC-3014; DCC 3014; DCC3014; |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Vimseltinib (DCC-3014) in Tenosynovial Giant Cell Tumor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm characterized by the overexpression of Colony-Stimulating Factor 1 (CSF1). This leads to the recruitment of CSF1R-expressing cells of the macrophage lineage, which form the bulk of the tumor mass. Vimseltinib (DCC-3014) is a potent and highly selective, oral, switch-control tyrosine kinase inhibitor of the CSF1 receptor (CSF1R). By directly targeting the pathogenic driver of TGCT, vimseltinib offers a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of vimseltinib in TGCT, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to TGCT and the Role of CSF1/CSF1R Signaling
TGCT is a benign but often debilitating tumor of the synovium, bursae, and tendon sheaths. The pathogenesis of TGCT is driven by a specific chromosomal translocation, t(1;2)(p13;q37), which fuses the promoter of the collagen type VI alpha-3 (COL6A3) gene to the coding sequence of the CSF1 gene.[1] This results in the overexpression and secretion of CSF1 by a small population of neoplastic tumor cells.[2] The secreted CSF1 acts as a potent chemoattractant for non-neoplastic, CSF1R-expressing myeloid precursor cells, which differentiate into macrophages and form the characteristic giant cells of the tumor.[1][2] This paracrine signaling loop is the central driver of tumor formation and progression in TGCT.
Vimseltinib (this compound): A Selective CSF1R Inhibitor
Vimseltinib is a dihydropyrimidone-based, orally bioavailable small molecule designed to be a highly selective "switch-control" inhibitor of CSF1R.[1][3] This mechanism of inhibition involves binding to the switch pocket of the kinase, a region that controls the conformational activation of the enzyme.[4][5] This targeted approach results in potent and durable inhibition of CSF1R signaling.
Biochemical and Cellular Potency
Vimseltinib demonstrates nanomolar potency against CSF1R in biochemical assays and strong inhibitory activity in various cell-based models. Its high selectivity for CSF1R over other closely related kinases, such as KIT, FLT3, and PDGFRα/β, is a key differentiating feature that may contribute to its favorable safety profile.[3][5][6]
Table 1: Preclinical Potency and Selectivity of Vimseltinib (this compound)
| Assay Type | Target/Cell Line | IC50 (nM) | Selectivity vs. CSF1R | Reference |
| Biochemical Assays | ||||
| CSF1R | 5 | - | [3] | |
| KIT | >500 | >100-fold | [3][5] | |
| PDGFRα/β | >500 | >100-fold | [3] | |
| FLT3 | >500 | >100-fold | [3] | |
| Cell-Based Assays | ||||
| THP-1 monocytes (CSF1R) | 11 | - | [3] | |
| M-NFS-60 cells (CSF1R) | 4 | - | [3] | |
| Human osteoclast precursors | 9 | - | [3] | |
| Human whole blood assay | 260 | - | [3] |
Mechanism of Action of Vimseltinib in TGCT
The therapeutic effect of vimseltinib in TGCT is a direct consequence of its inhibition of the CSF1/CSF1R signaling axis.
By binding to and inhibiting CSF1R on macrophages and their precursors, vimseltinib blocks the downstream signaling pathways responsible for their proliferation, survival, and differentiation. This leads to a reduction in the number of tumor-associated macrophages, thereby shrinking the tumor mass.
Preclinical Evidence
In Vivo Efficacy in a Syngeneic Mouse Colorectal Cancer Model
In the MC38 colorectal cancer model, which is rich in tumor-associated macrophages (TAMs), vimseltinib demonstrated significant antitumor activity. Treatment with vimseltinib led to a depletion of infiltrating TAMs and a shift in the tumor microenvironment towards an anti-tumoral immune profile.[3]
Experimental Protocols
MC38 Syngeneic Colorectal Cancer Model:
-
Cell Line: MC38 murine colorectal adenocarcinoma cells.
-
Animals: C57BL/6 mice.
-
Procedure: MC38 cells are implanted subcutaneously into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: Vimseltinib is administered orally, typically once daily. The vehicle control is administered on the same schedule.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised for analysis of the tumor microenvironment, including flow cytometry to quantify immune cell populations such as TAMs and T cells.
Clinical Validation in TGCT
Phase 1/2 and Phase 3 (MOTION) Studies
Clinical trials have demonstrated the efficacy and safety of vimseltinib in patients with TGCT. The Phase 1/2 study established the recommended Phase 2 dose and showed encouraging signs of anti-tumor activity.[7] The pivotal Phase 3 MOTION trial confirmed these findings, showing a statistically significant and clinically meaningful improvement in overall response rate (ORR) compared to placebo.
Table 2: Clinical Efficacy of Vimseltinib in TGCT
| Study Phase | Endpoint (at Week 25) | Vimseltinib | Placebo | p-value | Reference |
| Phase 3 | Overall Response Rate (ORR) | 40% | 0% | <0.0001 | [8] |
| (MOTION) | (RECIST v1.1) | ||||
| ORR by Tumor Volume Score | 67% | 0% | <0.0001 | [8] | |
| Mean Change from Baseline in | 18.4% | 3.8% | 0.0077 | [8] | |
| Active Range of Motion |
Pharmacodynamic Biomarkers
Inhibition of the CSF1R pathway by vimseltinib leads to measurable changes in pharmacodynamic biomarkers. Treatment with vimseltinib results in a significant increase in circulating levels of CSF1 and IL-34, the ligands for CSF1R, due to the disruption of receptor-mediated clearance.[7] Additionally, a decrease in non-classical (CD14+CD16++) monocytes, a cell population dependent on CSF1R signaling, is observed.[7]
Experimental Protocols for Clinical Trials
Phase 3 (MOTION) Study Design:
-
Study Type: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with symptomatic TGCT not amenable to surgery.
-
Intervention: Patients are randomized to receive either vimseltinib or a matching placebo.
-
Primary Endpoint: Overall Response Rate (ORR) at week 25, assessed by RECIST v1.1.
-
Secondary Endpoints: Include ORR by tumor volume score, change in range of motion, pain, stiffness, and quality of life.
-
Pharmacodynamic Assessments: Blood samples are collected at baseline and at specified time points to measure levels of CSF1, IL-34, and non-classical monocytes.
Conclusion
Vimseltinib (this compound) is a highly selective and potent CSF1R inhibitor that targets the fundamental pathogenic mechanism of TGCT. Its mechanism of action, centered on the inhibition of CSF1R signaling and the subsequent depletion of tumor-associated macrophages, is well-supported by a robust body of preclinical and clinical evidence. The strong efficacy data from the Phase 3 MOTION trial, coupled with a manageable safety profile, position vimseltinib as a significant advancement in the treatment of TGCT. Further research may explore its potential in other macrophage-driven diseases.
References
- 1. Discovery of vimseltinib (this compound), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deciphera.com [deciphera.com]
- 4. deciphera.com [deciphera.com]
- 5. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Deciphera Presents Updated Preliminary Data from this compound, its CSF1R Inhibitor Program, in Tenosynovial Giant Cell Tumor Patients at the Connective Tissue Oncology Society (CTOS) 2020 Virtual Annual Meeting [businesswire.com]
- 8. onclive.com [onclive.com]
Role of CSF1R in tumor-associated macrophages
An In-depth Technical Guide on the Role of CSF1R in Tumor-Associated Macrophages
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictate tumor progression and therapeutic response. Among the immune cell infiltrates, tumor-associated macrophages (TAMs) are a predominant population, often associated with poor prognosis in various cancers.[1][2] The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, has emerged as a pivotal regulator of TAM survival, differentiation, and function.[3][4][5] This technical guide provides a comprehensive overview of the CSF1R signaling pathway in TAMs, its role in their pro-tumoral activities, and its validation as a therapeutic target for cancer treatment. We will delve into quantitative data, detailed experimental protocols, and visual representations of key biological and methodological processes.
The CSF1R Signaling Pathway in TAMs
CSF1R, also known as c-FMS, is a type III receptor tyrosine kinase primarily expressed on the surface of monocytes, macrophages, and their committed progenitors.[6][7] Its activation by its two known ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), is critical for the development and maintenance of most tissue-resident macrophages.[8][9]
Upon ligand binding, CSF1R undergoes homodimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][10] This event initiates a cascade of downstream signaling pathways that govern key cellular processes:
-
PI3K/AKT Pathway: Activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector AKT is crucial for promoting cell survival and proliferation.[3][5][11] This pathway is fundamental for maintaining the TAM population within the TME.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK signaling cascade, also activated by CSF1R, plays a significant role in cell proliferation and differentiation, guiding the maturation of monocytes into functional macrophages.[5][11]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also engaged downstream of CSF1R, contributing to the regulation of gene expression related to macrophage activation and function.[11][12]
These signaling events collectively orchestrate the differentiation, proliferation, survival, and functional polarization of TAMs within the tumor microenvironment.[9][11]
The Pro-Tumoral Role of CSF1R-Activated TAMs
CSF1R signaling is instrumental in shaping the pro-tumoral phenotype of TAMs. High expression of CSF-1 by tumor cells creates a paracrine loop that recruits and sustains a large TAM population.[13] These CSF1R-activated TAMs are typically polarized towards an M2-like, or "alternatively activated," phenotype, which is characterized by immunosuppressive and tissue-remodeling functions that support tumor growth.[3][4][14]
Key pro-tumoral functions driven by CSF1R in TAMs include:
-
Immunosuppression: M2-like TAMs suppress anti-tumor immunity by secreting cytokines like IL-10 and TGF-β, and by expressing immune checkpoint ligands such as PD-L1.[8][14][15] This dampens the activity of cytotoxic T cells, enabling immune evasion.
-
Angiogenesis: TAMs are a major source of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), which stimulate the formation of new blood vessels that supply the growing tumor with nutrients and oxygen.[14]
-
Invasion and Metastasis: TAMs facilitate tumor cell invasion by secreting proteases that degrade the extracellular matrix. A paracrine loop involving tumor cell-derived CSF-1 and TAM-derived Epidermal Growth Factor (EGF) can drive the co-migration of cancer cells and macrophages, promoting metastasis.[13]
-
Therapeutic Resistance: The presence of TAMs has been linked to resistance against various cancer therapies, including chemotherapy, radiotherapy, and immunotherapy.[2][16]
Therapeutic Targeting of the CSF1/CSF1R Axis
Given its central role in promoting a pro-tumorigenic microenvironment, the CSF1/CSF1R axis is an attractive target for cancer therapy.[8] The primary strategies involve either depleting CSF1R-dependent TAMs or reprogramming them to an anti-tumoral, M1-like phenotype.[14][17] Several therapeutic agents are in clinical development, broadly categorized as small-molecule inhibitors and monoclonal antibodies.[8]
| Agent Type | Examples | Mechanism of Action | Development Stage (Selected Indications) |
| Small Molecule Inhibitors (TKI) | Pexidartinib (PLX3397), Sotuletinib (BLZ945), Vimseltinib (DCC-3014), JNJ-40346527 | Block the intracellular ATP-binding site of the CSF1R kinase domain, inhibiting autophosphorylation and downstream signaling.[12][18] | Pexidartinib: Approved for Tenosynovial Giant Cell Tumor.[5] Others in Phase I/II/III trials for various solid tumors and hematologic malignancies.[14] |
| Monoclonal Antibodies (Anti-CSF1R) | Emactuzumab (RG7155), Cabiralizumab (FPA008), Axatilimab (SNDX-6352) | Bind to the extracellular domain of CSF1R, blocking ligand binding and inducing receptor internalization and degradation.[14] Some may also induce antibody-dependent cell-mediated cytotoxicity (ADCC) of TAMs.[14] | Phase I/II trials for advanced solid tumors, including pancreatic cancer and non-small cell lung cancer.[14] |
| Monoclonal Antibodies (Anti-CSF1) | AMG 820 | Neutralize the CSF-1 ligand, preventing it from binding to and activating CSF1R. | Phase II trials for advanced solid tumors.[14] |
Table 1: Summary of CSF1/CSF1R Inhibitors in Clinical Development.
Quantitative Data on CSF1R in TAMs and Therapeutic Effects
Quantitative analysis underscores the significance of CSF1R in the TME. High CSF1R expression on TAMs is often correlated with poor patient outcomes.
| Cancer Type | Finding | Reference Study Insight |
| Colon Adenocarcinoma | High CSF1R expression was an independent prognostic factor for shorter overall survival. CSF1R was co-localized with the macrophage marker CD68.[19] | This suggests CSF1R on TAMs is a key driver of negative prognosis in COAD.[19] |
| Lung Adenocarcinoma | High CSF1R expression in TAMs was observed in 33% of cases and was associated with higher lung cancer-specific mortality, particularly in never-smoking patients.[20] | Indicates a strong prognostic link and a potential therapeutic target, with effects potentially modulated by factors like smoking status.[20] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CSF1/CSF1R blockade in mouse models led to a significant reduction in CD206Hi TAMs, which express higher levels of CSF1R, and reprogrammed remaining TAMs to express more MHCII.[21] | This demonstrates that CSF1R inhibition can both deplete specific TAM subsets and functionally repolarize the remaining population towards an anti-tumor phenotype.[21] |
| Glioblastoma (GBM) | In a mouse model of proneural GBM, the CSF1R inhibitor BLZ945 did not deplete TAMs but instead altered their polarization, decreasing M2 markers and increasing survival.[22] | This highlights that the therapeutic effect of CSF1R inhibition is not always via TAM depletion but can be through functional "re-education".[22] |
| Hepatocellular Carcinoma (HCC) | In a mouse model, the CSF1R inhibitor PLX3397 delayed tumor growth by shifting TAM polarization towards an M1-like phenotype rather than by depleting them.[23] | This further supports the concept of TAM reprogramming as a primary mechanism of action for CSF1R inhibitors in certain contexts.[23] |
Table 2: Quantitative Insights into CSF1R Expression and Inhibition Effects.
Experimental Protocols
Accurate assessment of CSF1R expression and TAM phenotypes is crucial for both preclinical research and clinical trials. Here, we provide detailed protocols for two key techniques: Immunohistochemistry (IHC) and Flow Cytometry.
Immunohistochemistry (IHC) for CSF1R in FFPE Tissues
IHC is used to visualize the expression and localization of CSF1R within the tumor tissue context.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.[12]
-
-
Antigen Retrieval:
-
Pre-heat Tris-EDTA buffer (pH 9.0) to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow slides to cool at room temperature for 20-30 minutes.
-
Rinse slides in Phosphate-Buffered Saline with Tween 20 (PBST): 3 changes, 5 minutes each.[12]
-
-
Peroxidase and Protein Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse in PBST (3 changes, 5 minutes each).
-
Incubate slides with a blocking solution (e.g., Normal Goat Serum) for 30-60 minutes in a humidified chamber.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF1R antibody in the blocking solution to its optimal concentration (e.g., 1:100 to 1:1000, requires optimization).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[12]
-
-
Detection:
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
Incubate with a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides in PBST (3 changes, 5 minutes each).[12]
-
-
Chromogen Application:
-
Prepare and apply DAB chromogen solution until desired staining intensity develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse slides with distilled water to stop the reaction.[12]
-
-
Counterstaining, Dehydration, and Mounting:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water and "blue" the sections.
-
Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Coverslip with a permanent mounting medium.[12]
-
Flow Cytometry for TAM Phenotyping
Flow cytometry allows for the multi-parameter, single-cell analysis of TAM populations from fresh tumor tissue, enabling quantification and phenotyping.
Methodology:
-
Single-Cell Suspension Preparation:
-
Mechanically mince fresh tumor tissue into small pieces.
-
Digest tissue using an enzymatic cocktail (e.g., collagenase, hyaluronidase, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70µm cell strainer to remove clumps.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS) and count viable cells.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Add a cocktail of fluorescently-conjugated antibodies. A typical panel for TAMs includes:
-
Lineage/General Markers: CD45 (pan-leukocyte), CD11b (myeloid).
-
Macrophage Markers: F4/80 (mouse), CD68 (human).
-
Target Receptor: CSF1R (CD115).
-
Polarization Markers: CD86 (M1), CD206 (M2), CD163 (M2).[24]
-
Viability Dye: Propidium Iodide (PI) or 7-AAD to exclude dead cells.
-
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
Conclusion
The CSF1R signaling axis is a master regulator of tumor-associated macrophages, driving their recruitment, survival, and pro-tumoral functions. Its integral role in fostering an immunosuppressive and growth-permissive tumor microenvironment has established it as a high-priority target in oncology. Therapeutic strategies aimed at inhibiting CSF1R have shown promise in preclinical models and clinical trials, primarily by depleting or reprogramming TAMs to unleash anti-tumor immunity. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies to quantify target engagement and pharmacodynamic effects are essential for the continued development of CSF1R-targeted therapies. As research progresses, these approaches, particularly in combination with other immunotherapies, hold the potential to significantly improve outcomes for cancer patients.
References
- 1. [PDF] Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Promotion of Tumor Invasion by Tumor-Associated Macrophages: The Role of CSF-1-Activated Phosphatidylinositol 3 Kinase and Src Family Kinase Motility Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 16. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma [frontiersin.org]
- 20. CSF1R-Expressing Tumor-Associated Macrophages, Smoking and Survival in Lung Adenocarcinoma: Analyses Using Quantitative Phosphor-Integrated Dot Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Item - Gating strategy for analysis of TAMs, TANs and tumor cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 26. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
Preclinical Discovery and Development of DCC-3014 (Vimseltinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCC-3014, also known as vimseltinib, is a potent and highly selective second-generation switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage and osteoclast function. Dysregulation of the CSF1R signaling pathway is implicated in the pathology of various cancers and inflammatory diseases. This technical guide provides an in-depth overview of the preclinical discovery and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Introduction
The colony-stimulating factor 1 receptor (CSF1R), a member of the type III receptor tyrosine kinase family, plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are often abundant and contribute to an immunosuppressive milieu, promoting tumor growth, angiogenesis, and metastasis. Targeting CSF1R to modulate TAM activity has emerged as a promising therapeutic strategy in oncology. This compound was designed as a "switch-control" inhibitor, a class of kinase inhibitors that lock the kinase in an inactive conformation, to provide potent and selective inhibition of CSF1R.
Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits CSF1R. By binding to the "switch pocket" of the CSF1R kinase domain, this compound stabilizes the inactive conformation of the receptor, thereby preventing its autophosphorylation and downstream signaling. This blockade of CSF1R signaling leads to the depletion of TAMs within the tumor microenvironment and inhibits the differentiation of osteoclasts, which are involved in bone metastasis.
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily through the PI3K/AKT and MAPK/ERK pathways. This compound blocks this initial phosphorylation step.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 5 | 1 |
| KIT | >1000 | >200 |
| PDGFRα | >1000 | >200 |
| PDGFRβ | >1000 | >200 |
| FLT3 | >1000 | >200 |
Data compiled from a 300-kinase panel screen.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| M-NFS-60 | Proliferation | 4 |
| THP-1 Monocytes | CSF1R Inhibition | 11 |
| Human Osteoclast Precursors | CSF1R Inhibition | 9 |
| Human Whole Blood | Monocyte CSF1R Inhibition | 260 |
**
Experimental Protocols
The following are representative protocols for key experiments in the preclinical evaluation of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against CSF1R and other kinases.
Methodology:
-
Recombinant human CSF1R kinase domain is incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular CSF1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R phosphorylation in a cellular context.
Methodology:
-
THP-1 human monocytic cells are serum-starved overnight.
-
Cells are pre-incubated with a serial dilution of this compound for 1-2 hours.
-
Cells are then stimulated with recombinant human CSF1 for a short period (e.g., 15 minutes) at 37°C.
-
The reaction is stopped by cell lysis in a buffer containing phosphatase and protease inhibitors.
-
The level of phosphorylated CSF1R is determined by a sandwich ELISA or Western blotting using a phospho-specific CSF1R antibody.
-
IC50 values are determined from the dose-response curve.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of CSF1-dependent cells.
Methodology:
-
M-NFS-60 murine myeloid progenitor cells, which are dependent on CSF1 for proliferation, are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations in the presence of a constant, sub-maximal concentration of CSF1.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
IC50 values are calculated based on the inhibition of cell proliferation.
In Vivo Efficacy Studies
Objective: To determine the anti-tumor efficacy of this compound in syngeneic and xenograft mouse models.
Methodology:
-
MC38 Syngeneic Colorectal Cancer Model:
-
C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
-
When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg).
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors are excised for pharmacodynamic analysis, such as immunohistochemistry or flow cytometry to assess TAM depletion and T-cell infiltration.
-
-
PC-3 Prostate Cancer Bone Invasion Model:
-
Immunocompromised mice (e.g., SCID mice) are used.
-
PC-3 human prostate cancer cells are implanted in the peritibial region of the hind limb.
-
Treatment with this compound or vehicle is initiated.
-
Tumor growth and bone invasion are monitored by imaging techniques (e.g., bioluminescence imaging or micro-CT).
-
The effect on bone degradation is a key endpoint.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy
Logical Relationship of Preclinical Development
Conclusion
The preclinical data for this compound (vimseltinib) demonstrate that it is a highly potent and selective inhibitor of CSF1R with a favorable in vitro and in vivo profile. Its mechanism of action, centered on the depletion of immunosuppressive TAMs, provides a strong rationale for its clinical development in various solid tumors. The successful translation of these preclinical findings into clinical efficacy is currently under investigation. This guide provides a comprehensive overview of the foundational preclinical work that has supported the clinical journey of this compound.
DCC-3014 (Vimseltinib): A Technical Overview of a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3014, also known as vimseltinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2] Developed as a "switch-control" inhibitor, vimseltinib is designed to bind to a specific region of the CSF1R kinase that regulates its activation, thereby locking it in an inactive conformation. This high selectivity for CSF1R minimizes off-target effects on other closely related kinases, a common challenge with other kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-methyl-5-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-(propan-2-ylamino)pyrimidin-4-one.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-5-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-(propan-2-ylamino)pyrimidin-4-one | [3] |
| Synonyms | Vimseltinib, this compound | [1] |
| CAS Number | 1628606-05-2 | [1] |
| Molecular Formula | C23H25N7O2 | [1] |
| Molecular Weight | 431.5 g/mol | [1] |
| SMILES | CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C | [3] |
| InChI | InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 86 mg/mL | [5] |
Mechanism of Action and Signaling Pathway
Vimseltinib is a highly selective inhibitor of CSF1R, a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.[4][6] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[6] These pathways include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are critical for cell growth, survival, and motility.
In various pathological conditions, including certain cancers and inflammatory diseases, the CSF1R signaling pathway is often dysregulated.[4] For instance, in tenosynovial giant cell tumor (TGCT), a chromosomal translocation leads to the overexpression of CSF1, which in turn drives the recruitment and proliferation of CSF1R-expressing cells, forming the bulk of the tumor mass.
Vimseltinib acts by binding to the "switch pocket" of the CSF1R kinase domain, a region critical for the conformational changes required for kinase activation.[4] This unique mechanism of action locks the kinase in an inactive state, effectively blocking the downstream signaling cascade.[4]
Pharmacological Properties
In Vitro Potency and Selectivity
Vimseltinib demonstrates potent and highly selective inhibition of CSF1R. In biochemical assays, it inhibits CSF1R with nanomolar potency.[3] Importantly, it displays over 100-fold selectivity against closely related kinases such as KIT, PDGFRα/β, and FLT3, and over 1,000-fold selectivity against a broader panel of kinases.[3][7]
| Target | IC50 (nM) | Reference |
| CSF1R | 5 | [3] |
| KIT | >100-fold vs CSF1R | [3] |
| PDGFRα/β | >100-fold vs CSF1R | [3] |
| FLT3 | >100-fold vs CSF1R | [3] |
Cellular Activity
In cellular assays, this compound effectively inhibits CSF1R-dependent cell proliferation. For example, it inhibited the proliferation of the CSF1-dependent M-NFS-60 murine myelogenous leukemia cell line with a low nanomolar IC50 value.[3] It also demonstrated potent inhibition of CSF1R in THP-1 human monocytic cells and human osteoclast precursors.[3]
| Cell Line/Assay | IC50 (nM) | Reference |
| M-NFS-60 cells | 4 | [3] |
| THP-1 monocytes | 11 | [3] |
| Human osteoclast precursors | 9 | [3] |
| Human whole blood assay | 260 | [3] |
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models have shown that vimseltinib has good oral bioavailability.[8] In rats, the oral bioavailability was high, and in dogs, it was acceptable.[8] Clinical studies in patients with advanced solid tumors and TGCT have characterized its pharmacokinetic profile in humans, establishing a recommended Phase 2 dose of 30 mg twice weekly.[4]
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | - | - | - | - | 76 | [8] |
| Dog | - | - | - | - | ~30 | [8] |
| Mouse | 3 mg/kg | - | - | 49,314 | - | [8] |
Experimental Protocols
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R enzyme
-
ATP
-
A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (vimseltinib)
-
Kinase reaction buffer
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine the CSF1R enzyme, the kinase substrate, and the various concentrations of this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (M-NFS-60)
Objective: To assess the ability of this compound to inhibit the proliferation of a CSF1-dependent cell line.
Materials:
-
M-NFS-60 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and recombinant murine CSF-1
-
This compound (vimseltinib)
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Methodology:
-
Seed M-NFS-60 cells in a microplate at a defined density.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a cell viability reagent to the wells.
-
Measure the signal (e.g., luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the IC50 value.
Clinical Development and Efficacy
Vimseltinib has undergone extensive clinical evaluation, primarily for the treatment of tenosynovial giant cell tumor (TGCT).[9] The Phase 3 MOTION trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.[10]
Key Findings from the MOTION Phase 3 Trial:
-
The study met its primary endpoint, showing a statistically significant improvement in the objective response rate (ORR) for patients treated with vimseltinib compared to placebo.[10]
-
Vimseltinib also demonstrated clinically meaningful improvements in secondary endpoints, including patient-reported outcomes such as pain, stiffness, and physical function.
-
The treatment was generally well-tolerated, with most adverse events being of low grade.[10]
Conclusion
This compound (vimseltinib) is a highly selective and potent "switch-control" inhibitor of CSF1R. Its unique mechanism of action and favorable safety profile have been demonstrated in both preclinical and clinical studies. The robust efficacy observed in the Phase 3 MOTION trial for the treatment of TGCT underscores its potential as a valuable therapeutic agent for this and potentially other CSF1R-driven diseases. The data presented in this technical guide provide a solid foundation for further research and development of this promising targeted therapy.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. deciphera.com [deciphera.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Vimseltinib Target Validation in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vimseltinib (formerly DCC-3014) is a potent and highly selective, orally bioavailable, switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[4][5] In the tumor microenvironment (TME), signaling through the CSF1/CSF1R axis is a key driver of the recruitment and polarization of tumor-associated macrophages (TAMs). These TAMs often adopt an immunosuppressive M2-like phenotype, which actively promotes tumor growth, angiogenesis, metastasis, and resistance to therapy.[1][5][6] Vimseltinib's mechanism of action, which involves locking CSF1R in an inactive conformation, leads to the depletion and reprogramming of these pro-tumoral macrophages, thereby representing a promising strategy for cancer therapy.[1][6][7] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the validation of CSF1R as a therapeutic target for vimseltinib in solid tumors.
Mechanism of Action and Target Selectivity
Vimseltinib is a "switch-control" tyrosine kinase inhibitor, a class of inhibitors that bind to the switch pocket region of the kinase, stabilizing it in an inactive state.[6][7] This unique mechanism of action prevents the conformational changes required for kinase activation and subsequent autophosphorylation, effectively blocking downstream signaling.[6]
Kinase Selectivity Profile
A key attribute of vimseltinib is its high selectivity for CSF1R over other kinases, including closely related type III receptor tyrosine kinases such as KIT, FLT3, PDGFRA, and PDGFRB.[1][6] This high selectivity is attributed to its specific binding to the switch control region of CSF1R.[8] Off-target inhibition of these other kinases has been associated with adverse events in less selective CSF1R inhibitors.[1][6]
| Kinase | IC50 (nM) | Selectivity vs. CSF1R |
| CSF1R | 3.7 | - |
| KIT | 476 | >100-fold |
| FLT3 | >3300 | >500-fold |
| PDGFRA | 436 | >100-fold |
| PDGFRB | 2300 | >500-fold |
Table 1: In vitro kinase inhibitory potency and selectivity of vimseltinib. Data compiled from publicly available sources.
Vimseltinib has been profiled against a panel of approximately 300 human kinases and was found to be >100-fold selective for CSF1R against all kinases tested and >1000-fold selective against 294 of them.[1]
Preclinical Evidence in Solid Tumors
The anti-tumor activity of vimseltinib has been evaluated in a range of in vitro and in vivo preclinical models. These studies demonstrate that by potently and selectively inhibiting CSF1R, vimseltinib can modulate the tumor microenvironment and inhibit tumor growth.
In Vitro Cellular Activity
Vimseltinib has demonstrated potent inhibition of CSF1R signaling and function in various cell-based assays.
| Assay | Cell Line | Endpoint | IC50 (nM) |
| CSF1R Autophosphorylation | THP-1 (Human monocytic leukemia) | Inhibition of CSF1-induced receptor phosphorylation | 27 |
| Cell Proliferation | M-NFS-60 (Murine myelogenous leukemia) | Inhibition of CSF1-dependent proliferation | 18 |
| Osteoclast Differentiation | Murine bone marrow macrophages | Inhibition of CSF1/RANKL-induced differentiation | 9.3 |
| pERK Inhibition (in whole blood) | Primary human monocytes | Inhibition of CSF1-stimulated ERK phosphorylation | 403 |
Table 2: In vitro cellular activity of vimseltinib.[1]
In Vivo Efficacy in Syngeneic Solid Tumor Models
The in vivo efficacy of vimseltinib has been most extensively characterized in the MC38 syngeneic mouse model of colorectal adenocarcinoma. This model, being immunocompetent, allows for the evaluation of the interplay between the therapeutic agent and the host immune system.
In the MC38 model, daily oral administration of vimseltinib at 10 mg/kg resulted in significant tumor growth inhibition.[9][10] This anti-tumor effect was associated with a profound remodeling of the tumor microenvironment, characterized by:
-
Depletion of Tumor-Associated Macrophages (TAMs): Vimseltinib treatment led to a marked reduction in the infiltration of immunosuppressive F4/80+ TAMs within the tumor.[1][11]
-
Increased Infiltration of Cytotoxic T Lymphocytes: Concurrently, there was a significant increase in the number of CD8+ cytotoxic T cells within the tumor, indicating a shift towards a more anti-tumor immune milieu.[1][11]
Furthermore, in a mouse model of prostate cancer bone invasion, vimseltinib demonstrated anti-osteolytic activity, highlighting its potential to mitigate cancer-associated bone disease.[9]
Clinical Validation and Patient Data
While the most robust clinical data for vimseltinib is in Tenosynovial Giant Cell Tumor (TGCT), a rare, locally aggressive neoplasm driven by CSF1 overexpression, there is emerging clinical evidence in other solid tumors.[7][12]
A Phase I first-in-human study (NCT03069469) enrolled patients with advanced solid tumors (n=37) in its dose-escalation phase.[13] While objective responses were not the primary endpoint in this phase for non-TGCT patients, the study established a manageable safety profile and determined the recommended Phase II dose of 30 mg twice weekly.[13]
More recently, a Phase I study evaluated vimseltinib in combination with the anti-PD-L1 antibody avelumab in patients with advanced sarcoma.[14] Although no objective responses were observed with the combination therapy in this heavily pretreated population, the treatment was generally well-tolerated.[14] Importantly, pharmacodynamic analyses of peripheral blood and tumor biopsies revealed a decrease in myeloid-derived suppressor cells and an increase in tumor-infiltrating T cells, consistent with the proposed mechanism of action.[14]
Experimental Protocols
In Vitro CSF1R Phosphorylation Assay (THP-1 Cells)
This assay quantifies the ability of vimseltinib to inhibit the ligand-induced autophosphorylation of CSF1R in a human monocytic cell line.
-
Cell Line: THP-1 human monocytic leukemia cells.
-
Methodology:
-
Plate THP-1 cells in a 96-well plate at a density of 150,000 cells/well.[1]
-
Pre-treat the cells with a serial dilution of vimseltinib for 4 hours.[1]
-
Stimulate the cells with 25 ng/mL of recombinant human CSF-1 for 5 minutes at 37°C.[1]
-
Lyse the cells and quantify the levels of phosphorylated CSF1R and total CSF1R using a sandwich ELISA.[1]
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
MC38 Syngeneic Mouse Model
This in vivo model is used to assess the anti-tumor efficacy and immunomodulatory effects of vimseltinib in an immunocompetent setting.
-
Animal Model: Female C57BL/6 mice.[1]
-
Tumor Cell Line: MC38 murine colorectal adenocarcinoma cells.
-
Methodology:
-
Inject MC38 cells subcutaneously into the flank of the mice.[5]
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).[5]
-
Randomize mice into vehicle control and vimseltinib treatment groups.
-
Administer vimseltinib (e.g., 10 mg/kg) or vehicle daily via oral gavage.[5][9]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, excise tumors for analysis of the tumor microenvironment by flow cytometry or immunohistochemistry.
-
Flow Cytometry Analysis of Tumor Microenvironment
This protocol outlines the general steps for analyzing the immune cell infiltrate in tumors from the MC38 model.
-
Tumor Digestion: Create a single-cell suspension from the excised tumors using a combination of mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Cell Staining:
-
Stain for cell viability to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify different immune cell populations. A typical panel might include:
-
General Immune Cells: CD45
-
Macrophages: CD11b, F4/80
-
T Cells: CD3, CD4, CD8
-
-
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell subsets within the tumor.
Signaling Pathways and Visualizations
The CSF1R Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[4][15] This creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[8][9] These pathways are crucial for promoting the survival, proliferation, and differentiation of macrophages.
Caption: Simplified schematic of the CSF1R signaling pathway and the inhibitory action of vimseltinib.
Vimseltinib's Impact on the Tumor Microenvironment
The primary mechanism by which vimseltinib exerts its anti-tumor effects in solid tumors is through the modulation of the tumor microenvironment. By inhibiting CSF1R on TAMs, vimseltinib leads to their depletion and a shift from an immunosuppressive to an immune-stimulatory state.
Caption: Logical diagram illustrating how vimseltinib modulates the tumor microenvironment.
Experimental Workflow for In Vivo Studies
The validation of vimseltinib's in vivo efficacy follows a standardized preclinical workflow.
Caption: A typical experimental workflow for evaluating vimseltinib in a syngeneic mouse model.
Conclusion
The preclinical data for vimseltinib provides a strong validation for CSF1R as a therapeutic target in solid tumors. Its high selectivity and potent inhibition of CSF1R translate to significant anti-tumor activity in preclinical models, driven primarily by the depletion and reprogramming of immunosuppressive tumor-associated macrophages. This leads to an enhanced anti-tumor immune response. While clinical efficacy in solid tumors other than TGCT is still under investigation, the robust preclinical data, favorable safety profile, and clear mechanism of action position vimseltinib as a promising agent for the treatment of a variety of solid malignancies, potentially in combination with other immunotherapies. Further clinical studies are warranted to fully elucidate the therapeutic potential of vimseltinib across different solid tumor types.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I study of the CSF1R inhibitor vimseltinib in combination with the PD-L1 inhibitor avelumab in patients with advanced sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
The Pharmacodynamics of DCC-3014: A Deep Dive into its Preclinical Anti-Cancer Activity
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of DCC-3014 (Vimseltinib), a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By meticulously curating available preclinical data, this document aims to be an in-depth resource on its mechanism of action and anti-tumor effects in various cancer models.
Core Mechanism of Action: Selective CSF1R Inhibition
This compound is an orally administered tyrosine kinase inhibitor designed to specifically target CSF1R.[1][2] This receptor is a critical mediator of the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[3] In the tumor microenvironment, many of these cells, particularly tumor-associated macrophages (TAMs), are co-opted by the tumor to promote its growth, angiogenesis, and metastasis, while also suppressing the body's natural anti-tumor immune response.[4][5]
This compound's high selectivity for CSF1R over other closely related kinases, such as KIT, PDGFRα/β, and FLT3, is a key characteristic, potentially minimizing off-target toxicities.[4] By inhibiting CSF1R, this compound aims to deplete and reprogram these pro-tumorigenic macrophages, thereby creating a more favorable environment for anti-tumor immunity.[4]
In Vitro Pharmacodynamics: Potent and Selective Cellular Activity
The in vitro activity of this compound has been demonstrated across various cell lines, showcasing its potent inhibition of CSF1R-dependent processes. The half-maximal inhibitory concentration (IC50) values from key cellular assays are summarized below.
| Cell Line/Assay | Description | IC50 (nM) | Reference |
| Biochemical Assay | Direct inhibition of CSF1R kinase | 5 | [4] |
| M-NFS-60 Cells | Murine macrophage cell line | 4 | [4] |
| THP-1 Monocytes | Human monocytic cell line | 11 | [4] |
| Human Osteoclast Precursors | Primary human cells | 9 | [4] |
| Human Whole Blood Assay | Inhibition of CSF1R in a complex system | 260 | [4] |
In Vivo Pharmacodynamics: Modulation of the Tumor Microenvironment and Anti-Tumor Efficacy
Preclinical studies in syngeneic and xenograft cancer models have demonstrated the in vivo pharmacodynamic effects and anti-tumor activity of this compound.
MC38 Syngeneic Colorectal Cancer Model
In the immunocompetent MC38 colorectal cancer model, this compound demonstrated significant immunomodulatory effects and anti-tumor activity.
| Parameter | Treatment | Outcome | Reference |
| Circulating CD16+ Monocytes | 10 mg/kg, PO, QD for 7 days | 11-fold reduction | [4] |
| Tumor-Infiltrating Macrophages | 10 mg/kg, PO, QD for 7 days | 3-fold reduction within the CD45+ cell population | [4] |
| Tumor Growth | Not specified | Single-agent activity and additive effects with anti-PD1 antibody | [4] |
PC3 Prostate Cancer Bone Invasion Model
In a model of prostate cancer bone invasion using PC3 cells, this compound showed efficacy in mitigating tumor-associated bone degradation.
| Parameter | Outcome | Reference |
| Tumor Growth | Blocked | [4] |
| Invasion | Blocked | [4] |
| Bone Degradation | Blocked | [4] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the CSF1R signaling pathway, a typical experimental workflow for evaluating this compound in vivo, and the logical relationship of its mechanism of action.
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies of this compound are not publicly available. However, the following are representative, established methodologies for the key experiments cited.
In Vitro Cell Viability/Proliferation Assay (e.g., MTS Assay)
-
Cell Seeding: Plate cells (e.g., THP-1, M-NFS-60) in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their appropriate growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Human Whole Blood Assay for CSF1R Inhibition
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Compound Incubation: Aliquot the whole blood into tubes and add varying concentrations of this compound or a vehicle control. Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Stimulation: Add a stimulating agent (e.g., recombinant human CSF-1) to induce CSF1R phosphorylation and incubate for a short period (e.g., 15 minutes).
-
Lysis and Fixation: Lyse the red blood cells using a lysis buffer and simultaneously fix the white blood cells.
-
Permeabilization and Staining: Permeabilize the cells and stain with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream effector of CSF1R (e.g., phospho-ERK) and cell surface markers for monocytes (e.g., CD14).
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the phosphorylation status of the downstream effector within the monocyte population.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of phosphorylation against the drug concentration.
Syngeneic Mouse Model of Colorectal Cancer (MC38)
-
Cell Culture and Preparation: Culture MC38 murine colon adenocarcinoma cells in appropriate medium. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.[5]
-
Animal Model: Use immunocompetent C57BL/6 mice, the syngeneic strain for MC38 cells.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, anti-PD1 antibody, combination therapy).[5]
-
Drug Administration: Administer this compound via oral gavage at the specified dose and schedule (e.g., 10 mg/kg, daily).[4] Administer other therapies as required by the study design.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[5] Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and preparing single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., macrophages, T cells).
Conclusion
The preclinical pharmacodynamics of this compound strongly support its mechanism of action as a potent and selective inhibitor of CSF1R. Its ability to modulate the tumor microenvironment by depleting and reprogramming pro-tumorigenic macrophages translates into anti-tumor activity in various cancer models. These findings provide a solid rationale for its continued clinical development as a potential immunomodulatory agent in oncology.
References
- 1. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deciphera.com [deciphera.com]
- 4. deciphera.com [deciphera.com]
- 5. benchchem.com [benchchem.com]
The Precision Strike of DCC-3014: A Technical Guide to its Impact on Intracellular Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the intracellular signaling pathways affected by DCC-3014 (vimseltinib), a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, summarizes key quantitative data, and visualizes the intricate signaling networks modulated by this compound.
Executive Summary
This compound is an orally active tyrosine kinase inhibitor that demonstrates high potency and selectivity for CSF1R.[1][2] By binding to the switch pocket of the CSF1R kinase domain, this compound locks the receptor in an inactive conformation, thereby inhibiting its signaling functions.[3][4] This targeted inhibition disrupts key cellular processes reliant on CSF1R activation, leading to significant anti-tumor and immunomodulatory effects. This guide will explore the specific intracellular signaling cascades impacted by this compound, supported by preclinical and clinical data.
Mechanism of Action: Targeting the CSF1R Signaling Hub
CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[5][6] Its natural ligands are Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34).[5] Upon ligand binding, CSF1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways critical for cell function. This compound's primary mechanism is the direct inhibition of this initial activation step.
The downstream signaling cascades originating from CSF1R are multifaceted and include the Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and JNK arms.[5] By preventing CSF1R autophosphorylation, this compound effectively blunts the activation of these critical pathways.
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits nanomolar potency against CSF1R in various assays. Its selectivity is a key feature, with significantly lower activity against other closely related kinases.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CSF1R | Biochemical Assay | 5 | [7] |
| CSF1R | THP-1 Monocytes | 11 | [7] |
| CSF1R | M-NFS-60 Cells | 4 | [7] |
| CSF1R | Human Osteoclast Precursors | 9 | [7] |
| CSF1R | Human Whole Blood Assay | 260, 403 | [7][8] |
| KIT | Biochemical Assay | >100-fold less potent than CSF1R | [7][9][10] |
| PDGFRα/β | Biochemical Assay | >100-fold less potent than CSF1R | [7][9] |
| FLT3 | Biochemical Assay | >100-fold less potent than CSF1R | [7][9] |
Impact on Downstream Cellular Functions
The inhibition of CSF1R signaling by this compound translates into profound effects on CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs).
Depletion and Repolarization of TAMs
In preclinical cancer models, this compound has been shown to deplete infiltrating TAMs within the tumor microenvironment.[7] This reduction in TAMs is a direct consequence of inhibiting the survival and proliferation signals mediated by CSF1R. Furthermore, this compound can lead to a repolarization of the remaining adaptive immune cell population towards an anti-tumoral profile.[7] For instance, it has been observed to cause a 4-fold increase in the ratio of cytotoxic CD8+ T cells to regulatory T cells (Tregs).[7]
Anti-Invasive and Anti-Proliferative Effects
This compound has demonstrated the ability to block tumor growth and invasion in preclinical models.[7] In a prostate cancer model, it inhibited both tumor growth and bone degradation.[9] The anti-proliferative effects are also evident in cell-based assays, as seen with the potent inhibition of M-NFS-60 leukemia cell proliferation.[2]
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the conducting institutions. However, based on the descriptions in the publications, the following general methodologies were likely employed.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
-
General Protocol:
-
Recombinant kinase enzymes (e.g., CSF1R, KIT, PDGFR) are incubated with a specific substrate and varying concentrations of this compound.
-
ATP is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assays
-
Objective: To assess the effect of this compound on the proliferation of CSF1R-dependent cell lines.
-
General Protocol:
-
Cells (e.g., M-NFS-60) are seeded in multi-well plates.
-
The cells are treated with a serial dilution of this compound.
-
After an incubation period (typically 48-72 hours), cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Pharmacodynamic and Efficacy Models
-
Objective: To evaluate the in vivo inhibition of CSF1R and the anti-tumor efficacy of this compound.
-
General Protocol:
-
Syngeneic tumor models (e.g., MC38 colorectal cancer in mice) are established.
-
Once tumors reach a specified size, animals are treated with this compound or a vehicle control.
-
For pharmacodynamic studies, tissues or blood are collected at various time points post-dose to measure target engagement (e.g., inhibition of CSF1R phosphorylation).
-
For efficacy studies, tumor volume is measured regularly.
-
At the end of the study, tumors and other tissues may be harvested for analysis of immune cell populations by methods such as flow cytometry or immunohistochemistry.
-
Conclusion
This compound is a highly selective and potent inhibitor of CSF1R that exerts its effects by blocking the initiation of downstream intracellular signaling. This targeted inhibition leads to the depletion and functional modulation of tumor-associated macrophages, ultimately resulting in anti-tumor activity. The data summarized in this guide underscore the precision of this compound's mechanism of action and provide a strong rationale for its clinical development in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. deciphera.com [deciphera.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. deciphera.com [deciphera.com]
- 8. Vimseltinib (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 9. Deciphera’s Highly-Selective Small Molecule CSF1R Immunokinase Inhibitor, this compound, Demonstrates Potent Macrophage Checkpoint Inhibition As A Single Agent And In Combination With An Anti-PD1 Inhibitor - BioSpace [biospace.com]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: DCC-3014 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the in vitro efficacy of DCC-3014 (Vimseltinib), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), on the proliferation of cancer cell lines. This compound targets the CSF1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including tumor-associated macrophages (TAMs).[1][2][3] The following protocols are optimized for the human monocytic cell line THP-1 and the murine myelogenous leukemia cell line M-NFS-60, both of which are dependent on CSF1R signaling. The provided methodologies can be adapted for other relevant cell lines.
Introduction to this compound
This compound, also known as Vimseltinib, is a "switch-control" kinase inhibitor that exhibits high selectivity for CSF1R over other closely related kinases like KIT, FLT3, PDGFRα, and PDGFRβ.[1][2] By inhibiting CSF1R, this compound effectively blocks the downstream signaling cascades, including the PI3K/Akt, JNK, and ERK1/2 pathways, which are instrumental in promoting cell proliferation and survival.[3] This targeted mechanism of action makes this compound a promising therapeutic agent for cancers driven by CSF1R signaling, such as tenosynovial giant cell tumor (TGCT).[4]
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. The following table summarizes representative IC50 values for this compound.
| Cell Line | Description | IC50 (nM) | Reference |
| THP-1 | Human monocytic leukemia cells | 11 | [5] |
| M-NFS-60 | Murine myelogenous leukemia cells | 4 | [5] |
| Human Osteoclast Precursors | Primary human cells | 9 | [5] |
| Human Whole Blood Assay | Inhibition of CSF1R in monocytes in situ | 260 | [5] |
Experimental Protocols
Cell Culture
a. THP-1 Cell Culture Protocol
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: THP-1 cells grow in suspension.[6][7] Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[6][8] To subculture, gently pipette the cell suspension to break up clumps and dilute with fresh, pre-warmed media to the desired seeding density.[8]
b. M-NFS-60 Cell Culture Protocol
-
Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine Granulocyte-Macrophage Colony-Stimulating Factor (mGM-CSF).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: M-NFS-60 cells also grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[9] Subculture every 2 to 3 days by adding fresh medium or by centrifugation and resuspension in fresh medium at a concentration of 1 to 2 x 10^5 viable cells/mL.[9]
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for many cell lines, but this should be optimized for each cell type) in a final volume of 100 µL per well in a 96-well plate.[10]
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach (for adherent cells) and resume growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Carefully remove the media from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
This compound Mechanism of Action: CSF1R Signaling Pathway
Caption: this compound inhibits CSF1R, blocking downstream signaling pathways.
Experimental Workflow: In Vitro Cell Proliferation Assay
Caption: Workflow for determining this compound's effect on cell proliferation.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deciphera.com [deciphera.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nanopartikel.info [nanopartikel.info]
- 7. researchgate.net [researchgate.net]
- 8. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 9. elabscience.com [elabscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Vimseltinib in THP-1 and M-NFS-60 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (DCC-3014) is a potent and selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and proliferation of tumor-associated macrophages.[3][4] These application notes provide detailed protocols for evaluating the in vitro efficacy of Vimseltinib using the human monocytic THP-1 and murine myelogenous leukemia M-NFS-60 cell lines.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of Vimseltinib in key cellular assays.
Table 1: Vimseltinib Activity in THP-1 Human Monocytic Cell Line
| Assay | Endpoint | IC50 (nmol/L) |
| CSF1R Phosphorylation | p-CSF1R Levels | 19 |
| Data sourced from reference[2] |
Table 2: Vimseltinib Activity in M-NFS-60 Murine Myelogenous Leukemia Cell Line
| Assay | Endpoint | IC50 (nmol/L) |
| Cell Proliferation | Cell Viability | 10.1 |
| Data sourced from reference[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Vimseltinib and the general experimental workflows for the described protocols.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of Vimseltinib.
Caption: Experimental workflows for THP-1 and M-NFS-60 cell line assays.
Experimental Protocols
Protocol 1: THP-1 CSF1R Phosphorylation Assay
This protocol details the procedure to assess the inhibitory effect of Vimseltinib on CSF1-induced CSF1R phosphorylation in THP-1 derived macrophages.[1]
Materials:
-
THP-1 monocytic cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Vimseltinib
-
Human CSF1
-
Cell Lysis Buffer
-
Phospho-CSF1R ELISA kit
-
DMSO
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 cells into macrophage-like cells, seed them in a suitable culture plate and treat with PMA (e.g., 100 ng/mL) for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
After incubation, the cells will adhere. Gently aspirate the PMA-containing medium and wash the cells twice with pre-warmed serum-free RPMI-1640 medium.[1]
-
-
Vimseltinib Treatment:
-
Prepare serial dilutions of Vimseltinib in complete RPMI-1640 medium. The final DMSO concentration should be kept at ≤ 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Aspirate the medium from the differentiated THP-1 cells and add the prepared Vimseltinib dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 4 hours at 37°C.[1]
-
-
CSF1 Stimulation and Cell Lysis:
-
p-CSF1R Measurement:
-
Determine the levels of phosphorylated CSF1R in the cell lysates using a phospho-CSF1R ELISA kit, following the manufacturer's protocol.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition of CSF1R phosphorylation against the log of Vimseltinib concentration.
-
Protocol 2: M-NFS-60 Cell Proliferation Assay
This assay measures the ability of Vimseltinib to inhibit the proliferation of the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF1 for growth.[1][2]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium
-
FBS
-
L-glutamine
-
Recombinant murine CSF1 (mCSF1)
-
Vimseltinib
-
Resazurin solution
-
96-well plates (black, clear bottom for fluorescence reading)
-
DMSO
Procedure:
-
Cell Culture:
-
Assay Preparation:
-
Prepare a serial dilution of Vimseltinib in DMSO. Further dilute these in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be 0.5%.[1][2]
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium containing the desired concentration of mCSF1 (e.g., 10 ng/mL).[1]
-
-
Vimseltinib Treatment:
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][2]
-
Five hours before the end of the incubation, add 20 µL of Resazurin solution (final concentration 0.15 mg/mL) to each well.[1]
-
Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of Vimseltinib concentration.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the DCC-3014 MC38 Colorectal Cancer Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC38 (mouse colon adenocarcinoma 38) cell line, syngeneic to the C57BL/6 mouse strain, serves as a widely utilized and immunogenic preclinical tumor model for colorectal cancer research.[1][2] This model is particularly valuable for investigating novel immunotherapies due to its robust and reproducible growth characteristics and its ability to elicit an anti-tumor immune response.[1][3] DCC-3014 (also known as vimseltinib) is a potent and highly selective oral switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5] By targeting CSF1R, this compound aims to modulate the tumor microenvironment, primarily by depleting tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and immunosuppression.[4][6] These application notes provide detailed protocols for utilizing the this compound MC38 model, summarizing key quantitative data, and visualizing relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a tyrosine kinase inhibitor that specifically targets CSF1R.[5] The binding of CSF1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This activation initiates downstream signaling cascades, including the PI3K/AKT, JNK, and ERK1/2 pathways, which are crucial for the survival, proliferation, and differentiation of myeloid lineage cells such as monocytes and macrophages.[8] In the tumor microenvironment, these signaling pathways contribute to the M2 polarization of macrophages, which is associated with immunosuppression and tumor progression.[6] this compound inhibits this signaling, leading to the depletion of immunosuppressive TAMs and a shift towards a more anti-tumoral immune profile.[4][5]
Key Applications
-
Evaluation of single-agent anti-tumor efficacy: Assessing the direct impact of CSF1R inhibition on tumor growth.
-
Combination therapy studies: Investigating synergistic effects with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][5]
-
Pharmacodynamic studies: Analyzing the in vivo effects of this compound on immune cell populations within the tumor and in circulation.
-
Investigation of the tumor microenvironment: Studying the role of TAMs and other myeloid cells in colorectal cancer progression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the MC38 colorectal cancer mouse model.
Table 1: In Vitro and In Vivo Potency of this compound
| Assay Type | Cell Line/Model | IC50/Effect | Reference |
| CSF1R Inhibition (Biochemical) | N/A | 5 nM | [4] |
| CSF1R Inhibition (Cellular) | THP-1 monocytes | 11 nM | [4] |
| CSF1R Inhibition (Cellular) | M-NFS-60 cells | 4 nM | [4] |
| CSF1R Inhibition (PK/PD model) | Murine | >90% inhibition at 3 mg/kg for >24h | [4][5] |
Table 2: Effects of this compound on Immune Cell Populations in the MC38 Model
| Parameter | Treatment Group | Effect | Reference |
| Circulating CD16+ nonclassical monocytes | This compound (10 mg/kg, PO, QD) | 11-fold reduction | [4] |
| Tumor-infiltrating macrophages (CD45+) | This compound (10 mg/kg, PO, QD) | 3-fold reduction | [4] |
| Ratio of CD8+ T cells to Treg cells | This compound | 4-fold increase | [4] |
Table 3: Anti-Tumor Efficacy of this compound in the MC38 Model
| Treatment Group | Metric | Result | Reference |
| This compound (single agent) | Tumor Growth Inhibition (%) | 52% | [4] |
| Anti-PD-1 (single agent) | Tumor Growth Inhibition (%) | 38% | [4] |
| This compound + Anti-PD-1 (combination) | Tumor Growth Inhibition (%) | 74% | [4] |
Experimental Protocols
MC38 Cell Culture
This protocol outlines the standard procedure for culturing MC38 mouse colon adenocarcinoma cells.
Materials:
-
MC38 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L D-Glucose, L-glutamine, and 110 mg/L sodium pyruvate[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 IU/ml penicillin, 100 µg/ml streptomycin)[9]
-
MEM Non-Essential Amino Acids Solution[9]
-
HEPES buffer (1M)[9]
-
0.05% Trypsin-EDTA[9]
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Medium Preparation: To the DMEM base medium, add 10% FBS, 1% Penicillin-Streptomycin, 1x MEM Non-Essential Amino Acids, and 1 mM HEPES.[9]
-
Cell Thawing: Thaw a cryovial of MC38 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge. Resuspend the cell pellet in fresh complete medium and seed into a culture flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash with PBS. Add a small volume of 0.05% Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to re-seed into new flasks at a 1:5 to 1:10 ratio.[9]
Establishment of the MC38 Syngeneic Tumor Model
This protocol describes the subcutaneous implantation of MC38 cells into C57BL/6 mice.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 cells in exponential growth phase
-
Sterile PBS or serum-free medium
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Preparation: Harvest MC38 cells using trypsin and wash with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.[1] Keep the cell suspension on ice.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[1]
-
Tumor Monitoring: Monitor the mice for tumor growth. Start measuring tumor volume with calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Initiate treatment with this compound when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Administration
This protocol outlines the oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Oral gavage needles
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Dosing: Administer this compound orally to the mice once daily (QD) at a dose of 10 mg/kg.[4][5]
-
Monitoring: Monitor the mice for any signs of toxicity and continue to measure tumor volume regularly.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for the analysis of immune cell populations within MC38 tumors.
Materials:
-
Tumor dissociation kit
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b)
-
Viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion: Excise tumors from euthanized mice and mechanically dissociate them. Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain with a viability dye to exclude dead cells.
-
Block Fc receptors with Fc block.
-
Stain with a cocktail of fluorescently conjugated antibodies against the cell surface and intracellular markers of interest.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations.
Visualizations
Caption: this compound inhibits CSF1R signaling pathways.
References
- 1. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert Insights | Practical MC38 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 3. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. deciphera.com [deciphera.com]
- 5. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deciphera.com [deciphera.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Vimseltinib
Introduction
Vimseltinib (formerly DCC-3014) is an oral, potent, and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R and its ligands, CSF-1 and interleukin-34 (IL-34), are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4][5][6] In diseases like tenosynovial giant cell tumor (TGCT), overexpression of CSF1 leads to the recruitment of CSF1R-dependent cells, forming the bulk of the tumor mass.[1][2][7] Vimseltinib works by binding to the switch pocket region of CSF1R, locking it in an inactive state and blocking downstream signaling.[8][9] This targeted action depletes tumor-associated macrophages (TAMs) and other inflammatory cells, inhibiting tumor growth.[1][10][11]
These application notes provide a comprehensive overview of the in vivo administration of Vimseltinib in preclinical models, including pharmacokinetic data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Vimseltinib selectively inhibits CSF1R, a receptor tyrosine kinase.[11][12] Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[5][13][14] These pathways are critical for regulating the proliferation, survival, and differentiation of macrophages.[13][15] By inhibiting CSF1R, Vimseltinib effectively blocks these downstream signals, leading to the depletion of CSF1R-dependent cells.[10][11]
Preclinical Pharmacokinetics and Dosing
Vimseltinib has been evaluated in several preclinical rodent models, demonstrating favorable pharmacokinetic properties and oral bioavailability.[1]
Table 1: Pharmacokinetic Parameters of Vimseltinib in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Mouse | Oral | 3 | 10,729 | 2.0 | 49,314 (AUC₀₋₂₄) | 3.5 | N/A | [1] |
| Mouse | Oral | 10 | 25,057 | 4.0 | 205,827 (AUC₀₋₂₄) | 4.9 | N/A | [1] |
| Rat (Sprague-Dawley) | Oral | N/A | N/A | N/A | N/A | 14.2 | 76% | [1] |
Data presented as mean values. N/A: Not Available in cited sources.
Table 2: Summary of In Vivo Dosing Regimens for Vimseltinib in Mouse Models
| Mouse Model | Dosing Regimen | Vehicle | Study Endpoint(s) | Reference |
|---|---|---|---|---|
| Pharmacokinetic/ Pharmacodynamic (PK/PD) | Single doses of 3.75 to 30 mg/kg | N/A | Inhibition of CSF1-stimulated cFOS mRNA | [1] |
| PK/PD (Steady State) | 1, 3, and 10 mg/kg, once daily for 6 days | N/A | Inhibition of CSF1-stimulated cFOS mRNA | [1][8] |
| PC3 Prostate Cancer Peritibial Xenograft | 10 mg/kg, once or twice daily | 0.4% HPMC | Inhibition of bone degradation | [1][16] |
| MC38 Colorectal Syngeneic Cancer | 10 mg/kg, once daily | N/A | Tumor growth inhibition, macrophage depletion | [1][3] |
HPMC: Hydroxypropyl methylcellulose
Experimental Protocols
Protocol 1: General Protocol for Oral Administration of Vimseltinib in Mice
This protocol outlines the standard procedure for preparing and administering Vimseltinib to mice via oral gavage.
Materials:
-
Vimseltinib powder
-
Vehicle: 0.4% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Weighing scale and weigh boats
-
Mortar and pestle (optional, for homogenization)
-
Stir plate and magnetic stir bar
-
Appropriate volume tubes (e.g., 15 mL conical tubes)
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
1 mL syringes
Procedure:
-
Dose Calculation: Calculate the required amount of Vimseltinib based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 10 mg/kg). Assume a standard dosing volume of 10 mL/kg.
-
Formulation Preparation: a. Weigh the calculated amount of Vimseltinib powder. b. Prepare the 0.4% HPMC vehicle solution. c. Add a small amount of the vehicle to the Vimseltinib powder and mix to form a uniform paste. This prevents clumping. d. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration. e. Stir the suspension for at least 30 minutes to ensure homogeneity. The formulation should be prepared fresh daily and kept under continuous agitation to prevent settling.
-
Animal Handling and Administration: a. Weigh each mouse immediately before dosing to ensure accurate volume administration. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and properly align the head and esophagus. c. Measure the appropriate volume of the Vimseltinib suspension into a 1 mL syringe fitted with a gavage needle. d. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle. e. Slowly dispense the contents of the syringe. f. Gently remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animals for at least 30 minutes post-administration for any signs of distress, such as choking or labored breathing. Monitor animal health and body weight regularly throughout the study period.
Protocol 2: Pharmacodynamic Assessment of CSF1R Inhibition in Mice
This protocol describes a method to assess the pharmacodynamic (PD) activity of Vimseltinib by measuring the inhibition of a downstream target of CSF1R signaling. A common PD biomarker is the expression of cFOS mRNA in the spleen following CSF1 stimulation.[1]
Procedure:
-
Animal Dosing: Administer a single oral dose of Vimseltinib (e.g., 1, 3, or 10 mg/kg) or vehicle to mice.[1]
-
Ligand Stimulation: At a predetermined time post-dose (e.g., 2, 8, 12, or 24 hours), administer a bolus of recombinant mouse CSF1 to stimulate CSF1R signaling.
-
Tissue Collection: Euthanize mice at a short interval after CSF1 stimulation (e.g., 30 minutes) and immediately harvest the spleens. Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Isolate total RNA from a portion of the spleen using a standard RNA extraction kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Synthesize cDNA from the extracted RNA. b. Perform qPCR using primers specific for murine cFOS and a suitable housekeeping gene (e.g., GAPDH) for normalization. c. Analyze the relative expression of cFOS mRNA. A significant reduction in cFOS expression in the Vimseltinib-treated groups compared to the vehicle control indicates target engagement and inhibition of CSF1R signaling.[1]
Protocol 3: In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of Vimseltinib in an immunocompetent mouse model, such as the MC38 colorectal cancer model.[1][3]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 1 x 10⁶ cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., vehicle control, Vimseltinib 10 mg/kg).
-
Treatment Administration: Administer Vimseltinib or vehicle orally once daily according to Protocol 1.[1][3]
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: a. Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1,500 mm³) or for a fixed duration. b. At the end of the study, euthanize the animals and excise the tumors. c. Compare tumor growth inhibition between the treated and control groups. d. Process a portion of the tumor tissue to create a single-cell suspension for analysis by flow cytometry to quantify the depletion of TAMs (e.g., CD45⁺/CD11b⁺/F4/80⁺ cells) and changes in other immune populations like CD8⁺ T cells.[1]
Translational Considerations
Preclinical findings have guided the clinical development of Vimseltinib. In human clinical trials for TGCT, Vimseltinib is administered orally at a dose of 30 mg twice weekly.[12][17][18] Clinical biomarkers of CSF1R inhibition include changes in circulating levels of CSF1, IL-34, and nonclassical monocytes.[1] The robust preclinical data demonstrating macrophage depletion and anti-tumor activity in various models provided a strong rationale for its successful clinical evaluation.[1][16]
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 4. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deciphera.com [deciphera.com]
- 7. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. What is Vimseltinib used for? [synapse.patsnap.com]
- 11. Vimseltinib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. oncodaily.com [oncodaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 15. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ROMVIMZA⢠(vimseltinib) Dosing Information for HCPs [romvimzahcp.com]
- 18. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
DCC-3014 solubility in DMSO and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3014, also known as Vimseltinib, is a potent and highly selective, orally administered switch-control kinase inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By targeting CSF1R, this compound modulates the signaling pathways essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3][4] This targeted action makes this compound a valuable tool in cancer research and immunology, particularly in studying the role of tumor-associated macrophages (TAMs) and in the development of therapies for conditions like tenosynovial giant cell tumor (TGCT).[5][6][7] this compound also demonstrates inhibitory activity against c-Kit, albeit at significantly lower potency than its primary target, CSF1R.[8]
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (115.88 mM) | May require ultrasonic agitation and warming to 60°C to fully dissolve. |
| 86 mg/mL (199.3 mM) | Use of fresh, moisture-free DMSO is recommended for optimal solubility. | |
| Ethanol | 2 mg/mL | - |
| ~10 mg/mL | - | |
| Dimethyl Formamide (DMF) | ~10 mg/mL | - |
| Water | Insoluble | - |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions in experimental assays.
Materials:
-
This compound (Vimseltinib) powder (FW: 431.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.315 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly to dissolve the compound. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be applied to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solutions for In Vivo Studies
For in vivo experiments, this compound is often administered in a vehicle that improves its bioavailability. The following are examples of formulations that can be prepared from a DMSO stock solution.
Formulation 1: PEG300, Tween-80, and Saline
This formulation is suitable for creating a clear solution for administration.
Materials:
-
This compound DMSO stock solution (e.g., 35 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 35 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until the solution is clear.
Formulation 2: SBE-β-CD in Saline
This protocol yields a clear solution and is another option for in vivo dosing.
Materials:
-
This compound DMSO stock solution (e.g., 35 mg/mL)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure (for 1 mL of working solution):
-
To 900 µL of 20% SBE-β-CD in Saline, add 100 µL of the 35 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
Formulation 3: Corn Oil
This formulation is suitable for creating a suspension for oral administration, particularly for longer dosing periods.
Materials:
-
This compound DMSO stock solution (e.g., 35 mg/mL)
-
Corn oil
Procedure (for 1 mL of working solution):
-
To 900 µL of corn oil, add 100 µL of the 35 mg/mL this compound DMSO stock solution.
-
Mix thoroughly to create a uniform suspension.
Mandatory Visualizations
This compound Mechanism of Action: CSF1R Signaling Pathway Inhibition
This compound selectively inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][9] The binding of ligands such as CSF1 and IL-34 to CSF1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the function and survival of myeloid cells.[4] this compound blocks these signaling events, leading to the depletion of tumor-associated macrophages and osteoclasts.[3][10] Key downstream pathways affected include PI3K, JNK, and ERK1/2.[4]
Caption: this compound inhibits CSF1R signaling.
Experimental Workflow: Preparing this compound for In Vitro Assays
This diagram outlines a typical workflow for preparing this compound from a solid compound to a final working concentration for use in cell-based assays.
Caption: Workflow for this compound in vitro use.
References
- 1. deciphera.com [deciphera.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deciphera.com [deciphera.com]
- 5. Discovery of vimseltinib (this compound), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing p-CSF1R Inhibition by DCC-3014 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting Western blot analysis to evaluate the phosphorylation status of the Colony-Stimulating Factor 1 Receptor (CSF1R) following treatment with DCC-3014 (vimseltinib). This compound is a potent and selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including cancer, making it a key therapeutic target.[3][4] This protocol details the in vitro cell culture, treatment with this compound, and subsequent Western blot procedure to measure the inhibition of CSF1R autophosphorylation.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a member of the type III receptor tyrosine kinase family.[5] Upon binding its ligand, CSF1, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[3] This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate essential cellular processes.[5]
This compound (vimseltinib) is a "switch control" tyrosine kinase inhibitor designed to selectively and potently inhibit CSF1R.[1][2] By locking the kinase domain in an inactive conformation, this compound effectively blocks the autophosphorylation of CSF1R and subsequent downstream signaling.[6] This inhibitory action leads to the depletion of CSF1R-dependent cells, such as tumor-associated macrophages (TAMs), which are implicated in tumor growth and immunosuppression.[2][7]
Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation level of the target protein. This application note provides a step-by-step protocol for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated CSF1R (p-CSF1R).
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the simplified CSF1R signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-CSF1R after this compound treatment.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A cell line expressing CSF1R (e.g., NIH3T3 cells transfected with human CSF1R, macrophage cell lines like RAW264.7 or bone marrow-derived macrophages (BMDMs)).[8][9]
-
This compound (Vimseltinib): Prepare stock solutions in DMSO.
-
Recombinant CSF1: To stimulate CSF1R phosphorylation.
-
Cell Culture Media: (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[3][8]
-
Protein Assay Kit: (e.g., BCA assay).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
Plate cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth media and wash the cells once with serum-free media.
-
Incubate the cells in serum-free media for 2-4 hours to reduce basal levels of receptor phosphorylation.[3]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free media at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).[3]
-
Aspirate the starvation media and add the this compound-containing media or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.[3]
-
-
CSF1 Stimulation:
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See table below for suggested dilutions).
-
The next day, wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the p-CSF1R signal to the total CSF1R signal and/or the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different this compound concentrations.
| Treatment Group | This compound Conc. | CSF1 Stimulation | p-CSF1R Signal (Normalized) | Total CSF1R Signal (Normalized) |
| Unstimulated Control | - | - | Baseline | 1.0 |
| Vehicle Control | DMSO | + | High | 1.0 |
| This compound | 10 nM | + | Reduced | 1.0 |
| This compound | 50 nM | + | Significantly Reduced | 1.0 |
| This compound | 100 nM | + | Markedly Reduced | 1.0 |
| This compound | 500 nM | + | Near Complete Inhibition | 1.0 |
| This compound | 1 µM | + | Complete Inhibition | 1.0 |
Note: The expected outcome is a dose-dependent decrease in the p-CSF1R signal with increasing concentrations of this compound, while the total CSF1R and loading control levels should remain relatively constant across all lanes.[3][8] Optimal antibody concentrations and incubation times should be determined empirically.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-CSF1R signal | Inactive CSF1 | Use fresh or properly stored CSF1. |
| Insufficient stimulation time | Optimize CSF1 stimulation time (5-30 minutes).[3] | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors were added to the lysis buffer.[3] | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Uneven loading | Inaccurate protein quantification | Carefully perform and repeat protein quantification. |
| Pipetting errors | Ensure accurate and consistent loading of samples. |
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. deciphera.com [deciphera.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. deciphera.com [deciphera.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
Application Notes and Protocols: Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) with Vimseltinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, angiogenesis, and immunosuppression.[1] Colony-stimulating factor 1 receptor (CSF1R) is a key receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[2][3] Vimseltinib is a potent and selective oral inhibitor of CSF1R, designed to modulate the TME by targeting TAMs.[1][2] By inhibiting CSF1R, Vimseltinib aims to deplete the population of immunosuppressive TAMs and potentially repolarize remaining macrophages towards a more anti-tumor phenotype.[4][5] This application note provides a detailed protocol for the flow cytometric analysis of TAMs in preclinical tumor models treated with Vimseltinib, enabling researchers to effectively monitor its pharmacodynamic effects and elucidate its mechanism of action within the TME.
Mechanism of Action of Vimseltinib on TAMs
Vimseltinib is a "switch control" tyrosine kinase inhibitor that selectively binds to and inhibits CSF1R.[1][3] The binding of its ligand, CSF1, to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote macrophage survival and proliferation. Vimseltinib blocks this activation, leading to the depletion of CSF1R-dependent macrophages, including TAMs, within the tumor.[1] Preclinical studies have demonstrated that Vimseltinib treatment results in a significant reduction in TAMs in tumor models.[1] Furthermore, by modulating the TME, Vimseltinib may also influence the polarization of remaining macrophages, potentially shifting the balance from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.[4]
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical mouse tumor model treated with Vimseltinib. This data is representative of the expected outcomes based on the known mechanism of action of CSF1R inhibitors.
Table 1: Effect of Vimseltinib on TAM Populations in Tumor Tissue
| Treatment Group | Total TAMs (% of Live, CD45+ Cells) | M1-like TAMs (CD86+) (% of Total TAMs) | M2-like TAMs (CD206+) (% of Total TAMs) |
| Vehicle Control | 25.4 ± 3.1 | 15.2 ± 2.5 | 80.5 ± 5.3 |
| Vimseltinib (10 mg/kg) | 10.1 ± 1.8 | 35.8 ± 4.2 | 55.3 ± 6.1* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Changes in Key Surface Marker Expression on TAMs Following Vimseltinib Treatment
| Treatment Group | Marker | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | CSF1R (CD115) | 15,234 ± 1,876 |
| MHC Class II | 8,543 ± 987 | |
| CD86 | 5,123 ± 645 | |
| CD206 | 22,876 ± 2,543 | |
| Vimseltinib (10 mg/kg) | CSF1R (CD115) | 9,876 ± 1,123 |
| MHC Class II | 14,321 ± 1,567 | |
| CD86 | 9,876 ± 1,098 | |
| CD206 | 15,432 ± 1,876 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue
This protocol outlines the procedure for dissociating solid tumors into a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor-bearing mice (treated with vehicle or Vimseltinib)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (10 mg/mL stock)
-
DNase I (1 mg/mL stock)
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Aseptically resect tumors and place them in a petri dish containing cold RPMI-1640 medium.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI-1640 with 5% FBS, 100 µg/mL Collagenase Type IV, and 20 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Quench the digestion by adding 20 mL of cold RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 20 mL of PBS to neutralize the lysis buffer and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 10 mL of PBS.
-
Filter the suspension through a 40 µm cell strainer.
-
Perform a cell count and viability assessment using Trypan Blue exclusion.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) to a concentration of 1 x 10⁷ cells/mL.
Protocol 2: Flow Cytometry Staining and Analysis of TAMs
This protocol details the antibody staining procedure for identifying and phenotyping TAMs.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Live/Dead fixable viability dye
-
Flow cytometer
Table 3: Suggested Antibody Panel for TAM Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | 30-F11 | Pan-leukocyte marker |
| Live/Dead | e.g., Zombie Aqua | - | Viability marker |
| CD11b | APC-Cy7 | M1/70 | Myeloid marker |
| F4/80 | PE-Cy7 | BM8 | Macrophage marker |
| Ly6G | PerCP-Cy5.5 | 1A8 | Neutrophil exclusion |
| Ly6C | BV605 | HK1.4 | Monocyte/macrophage subset marker |
| CD115 (CSF1R) | PE | AFS98 | Target of Vimseltinib |
| MHC Class II (I-A/I-E) | FITC | M5/114.15.2 | M1-like marker |
| CD86 | BV786 | GL-1 | M1-like marker |
| CD206 (MMR) | APC | C068C2 | M2-like marker |
Procedure:
-
Aliquot 1 x 10⁶ cells per tube.
-
Wash the cells with 2 mL of PBS and centrifuge at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of Live/Dead viability dye diluted in PBS and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
Resuspend the pellet in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Be sure to include compensation controls and fluorescence minus one (FMO) controls for accurate gating.
Mandatory Visualizations
Signaling Pathway
Caption: Vimseltinib blocks CSF1R signaling in TAMs.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of TAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenotyping Tumor-Associated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for CSF1R in Tumors Treated with DCC-3014 (Vimseltinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCC-3014, also known as vimseltinib, is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3] In the tumor microenvironment, signaling through the CSF1/CSF1R axis is critical for the recruitment and function of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and immunosuppression.[3][4] this compound is designed to selectively bind to the switch pocket of CSF1R, thereby inhibiting its kinase activity.[5] This targeted inhibition leads to the depletion of CSF1R-dependent cells, most notably TAMs, within the tumor.[3] Immunohistochemistry (IHC) is an essential method for assessing the pharmacodynamic effects of this compound by visualizing and quantifying the presence of CSF1R-positive cells in tumor tissues, offering insights into target engagement and therapeutic efficacy.
Mechanism of Action of this compound and its Impact on CSF1R
This compound is a "switch-control" kinase inhibitor that potently and selectively targets CSF1R.[1] The binding of ligands, primarily CSF-1 and IL-34, to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, which are vital for the function and survival of macrophages.[6][7] By inhibiting CSF1R kinase activity, this compound effectively blocks these signaling pathways, leading to the depletion of TAMs from the tumor microenvironment.[3] Preclinical studies have demonstrated that treatment with this compound results in a significant reduction of TAMs in various cancer models.[8]
Data Presentation: Quantitative Analysis of CSF1R-Positive Cells
While direct quantitative data on the modulation of CSF1R protein expression levels per cell (e.g., H-score) following this compound treatment is not extensively available in the public domain, preclinical studies have quantified the reduction in CSF1R-positive macrophage populations in tumors. This reduction serves as a key pharmacodynamic biomarker of this compound activity.
| Animal Model | Tumor Type | Treatment | Method of Quantification | Result | Reference |
| Mouse | MC38 Colorectal Cancer | This compound (10 mg/kg, daily) | Flow Cytometry | Depletion of immunosuppressive tumor-associated macrophages (TAMs) | [8] |
| Mouse | PC3 Prostate Cancer (peritibial implant) | This compound | Not Specified | Blocked tumor growth, invasion, and bone degradation (effects attributed to CSF1R inhibition on osteoclasts and macrophages) | [9] |
Note: The available data primarily focuses on the depletion of CSF1R-expressing cell populations rather than a change in the intensity of CSF1R staining on remaining cells.
Experimental Protocols
Immunohistochemistry Protocol for CSF1R in Paraffin-Embedded Tumor Sections
This protocol is a comprehensive method for the detection of CSF1R in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Optimization of specific parameters such as antibody concentration and incubation times may be required for different tumor types and experimental conditions.
Materials:
-
Primary Antibody: Validated anti-CSF1R antibody (e.g., rabbit monoclonal).
-
Detection System: HRP-conjugated secondary antibody and DAB chromogen kit.
-
Buffers:
-
Xylene
-
Graded Ethanol (100%, 95%, 70%)
-
Deionized or Distilled Water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% BSA or normal serum in PBST
-
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium
-
Control Tissues:
-
Positive Control: Human tonsil or colon carcinoma tissue known to express CSF1R.
-
Negative Control: Isotype-matched immunoglobulin at the same concentration as the primary antibody.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the Tris-EDTA buffer (pH 9.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF1R antibody in the blocking solution to the predetermined optimal concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
Incubate with a ready-to-use HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene (2 changes, 5 minutes each).
-
Apply a coverslip with a permanent mounting medium.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DCC-3014 (Vimseltinib)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of DCC-3014 (Vimseltinib). It includes troubleshooting guides and FAQs in a question-and-answer format to address specific issues that may be encountered during experiments.
Off-Target Kinase Inhibition Profile
This compound, also known as Vimseltinib, is an oral, switch-control tyrosine kinase inhibitor designed to potently and selectively inhibit the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its high selectivity is achieved by targeting unique features of the switch control region that regulates the kinase's conformational activation.[2][3] Many small-molecule inhibitors of CSF1R also inhibit closely related kinases such as KIT, PDGFRA, PDGFRB, and FLT3, which can lead to off-target activities and associated adverse events.[2][3] this compound was specifically developed to minimize these off-target effects.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary target, CSF1R, and its selectivity over other highly related kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CSF1R | Reference |
| Primary Target | |||
| CSF1R | 5 | - | [4] |
| Cellular Inhibition | |||
| CSF1R (THP-1 monocytes) | 11 | - | [4] |
| CSF1R (M-NFS-60 cells) | 4 | - | [4] |
| CSF1R (human osteoclast precursors) | 9 | - | [4] |
| Off-Target Kinases | |||
| KIT | >500 | >100-fold | [1][4] |
| PDGFRα | >500 | >100-fold | [1][4] |
| PDGFRβ | >500 | >100-fold | [1][4] |
| FLT3 | >500 | >100-fold | [1][4] |
| Panel of 300 Kinases | - | >1,000-fold | [1][5] |
Experimental Protocols
Determining the kinase inhibition profile of a compound like this compound involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays measure the direct effect of the inhibitor on the enzymatic activity of purified kinases.[6]
Principle: Quantify the consumption of ATP or the formation of a phosphorylated product.[7]
Common Formats:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The luminescence signal is directly proportional to kinase activity.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use fluorescently labeled antibodies or substrates to detect product formation.[7][9]
General Protocol (ADP-Glo™ Example):
-
Pre-incubate the purified kinase with varying concentrations of this compound (typically in a 10-point concentration-response curve) for 15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding the substrate and ATP (at a concentration near the Km value).[8]
-
Allow the reaction to proceed for a set time (e.g., 2 hours).[8]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Kinase Assays
These assays measure the effect of the inhibitor on kinase activity within a cellular context, providing more physiologically relevant data.[10][11]
Principle: Measure the phosphorylation of a downstream substrate or the effect on cell proliferation/survival.[10][12]
Common Formats:
-
Phosphorylation Assays (e.g., ELISA, Western Blot): These methods use phospho-specific antibodies to detect the phosphorylation level of a kinase's substrate.[12][13] A decrease in phosphorylation indicates inhibition.[10]
-
Cell Proliferation Assays (e.g., Ba/F3 cells): These assays use cell lines whose proliferation is dependent on the activity of a specific kinase.[13] Inhibition of the kinase leads to decreased cell viability.[10]
General Protocol (Cellular Phosphorylation Assay):
-
Culture cells (e.g., THP-1 monocytes for CSF1R) to an appropriate density.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells to extract proteins.
-
Measure the phosphorylation of the target substrate (e.g., a downstream protein in the CSF1R pathway) using an ELISA or Western Blot with a phospho-specific antibody.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the IC50 value based on the reduction in phosphorylation at different inhibitor concentrations.
Caption: Workflow for a cell-based kinase phosphorylation assay.
Troubleshooting and FAQs
Q1: Why are my biochemical IC50 values for this compound different from the published data?
A1: Discrepancies can arise from several factors:
-
ATP Concentration: The potency of ATP-competitive inhibitors can be affected by the ATP concentration in the assay. Ensure your ATP concentration is standardized, ideally at or near the Michaelis constant (Km) for the specific kinase.
-
Reagent Purity: Impurities in the kinase, substrate, or ATP can affect reaction kinetics.[14] Use high-quality reagents from reputable suppliers.
-
Assay Format: Different assay technologies (e.g., luminescence vs. TR-FRET) can yield slightly different IC50 values due to variations in detection methods and sensitivity.
-
Incubation Times: The pre-incubation time of the inhibitor with the kinase and the duration of the kinase reaction should be consistent.
Q2: My cell-based assay results show weaker inhibition than the biochemical assay. What could be the reason?
A2: This is a common observation and can be attributed to:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: In assays using serum, the compound may bind to plasma proteins, reducing the free concentration available to interact with the target kinase.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than that typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.
Q3: How do I confirm that the observed cellular effect is due to on-target inhibition of CSF1R?
A3: To confirm on-target activity, you can perform several experiments:
-
Rescue Experiment: In a cell proliferation assay dependent on CSF1R, inhibition by this compound should be rescued by introducing a downstream signaling molecule that bypasses the need for CSF1R activity.
-
Target Engagement Assay: Use techniques to measure the direct binding of this compound to CSF1R in intact cells.
-
Use of a Structurally Unrelated Inhibitor: Confirm that another known CSF1R inhibitor with a different chemical scaffold produces a similar biological effect.
-
Knockdown/Knockout Models: Compare the effect of this compound in cells with normal CSF1R expression versus cells where CSF1R has been knocked down or knocked out.
Q4: What are some common pitfalls to avoid when running kinase inhibition assays?
A4:
-
Compound Interference: Some compounds can directly interfere with the assay signal (e.g., by fluorescing or quenching the signal), leading to false positives or negatives.[14] Always run a control with the compound in the absence of the kinase.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can impact kinase activity.[14] Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).
-
Substrate Depletion: If the kinase reaction proceeds for too long or the enzyme concentration is too high, the substrate may be depleted, leading to non-linear reaction kinetics and inaccurate inhibition measurements.[14] Ensure your assay is running under initial velocity conditions.
-
Protein Aggregation: The kinase protein may aggregate, leading to altered activity.[14] Ensure proper storage and handling of the purified kinase.
References
- 1. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deciphera.com [deciphera.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Investigating Potential Resistance to Vimseltinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to Vimseltinib.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Vimseltinib?
Vimseltinib is an orally bioavailable, potent, and highly selective "switch-control" inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3] By binding to the switch pocket region of the CSF1R kinase domain, Vimseltinib stabilizes the kinase in an inactive conformation.[3] This prevents the binding of its ligands, CSF-1 and IL-34, thereby inhibiting CSF1R activation and downstream signaling.[1] In the context of tenosynovial giant cell tumor (TGCT), this leads to the depletion of tumor-associated macrophages (TAMs), which are key drivers of the disease.[4][5]
Q2: Are there any clinically confirmed mechanisms of resistance to Vimseltinib?
As of the latest clinical trial data for Vimseltinib in TGCT, specific mechanisms of acquired resistance in patients have not been extensively reported.[6][7][8][9][10] However, based on the known mechanisms of resistance to other tyrosine kinase inhibitors (TKIs) and preclinical studies with other CSF1R inhibitors, several potential resistance mechanisms can be hypothesized.[11][12][13][14][15]
Q3: What are the potential on-target mechanisms of resistance to Vimseltinib?
On-target resistance mechanisms involve alterations to the drug's direct target, CSF1R. The most common on-target resistance mechanism for TKIs is the acquisition of secondary mutations in the kinase domain that interfere with drug binding.[11][14]
-
Gatekeeper Mutations: These mutations occur in the ATP-binding pocket and can sterically hinder the binding of the inhibitor.[11][14]
-
Solvent-Front Mutations: Alterations in this region can also impact drug binding and efficacy.[11]
-
Switch-Pocket Mutations: Given Vimseltinib's "switch-control" mechanism of action, mutations in this specific region of CSF1R could potentially confer resistance.[3] A preclinical study has shown that a G795A substitution in human CSF1R can confer resistance to pharmacological inhibitors.[16]
Q4: What are the potential off-target or bypass mechanisms of resistance to Vimseltinib?
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for CSF1R signaling to promote cell survival and proliferation.[11][15]
-
Activation of Parallel Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as IGF-1R (Insulin-like Growth Factor 1 Receptor), can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK, rendering the inhibition of CSF1R ineffective.[13][17] Preclinical studies in glioblastoma models have shown that macrophage-derived IGF-1 can drive acquired resistance to CSF1R blockade.[13]
-
Downstream Pathway Activation: Mutations or amplification of components downstream of CSF1R, such as RAS or PI3K, could lead to constitutive activation of pro-survival pathways, making the cells independent of CSF1R signaling.[11]
-
Changes in the Tumor Microenvironment (TME): The TME can contribute to resistance. For example, cytokines like IL-4 have been shown to rescue macrophages from CSF1R inhibitor-induced depletion in vitro.[18]
Q5: Could drug efflux pumps contribute to Vimseltinib resistance?
Yes, increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump TKIs out of the cell, reducing the intracellular drug concentration and leading to resistance.[14][15][19] Vimseltinib is a known inhibitor of P-gp, BCRP, and Organic Cation Transporter 2 (OCT2), and its use with substrates of these transporters should be avoided, suggesting a potential interaction.[1][2][4]
Troubleshooting Guides
Issue 1: Reduced Vimseltinib Efficacy in In Vitro/In Vivo Models
If you observe a decrease in the expected efficacy of Vimseltinib in your experimental models, consider the following troubleshooting steps.
Experimental Workflow for Investigating Reduced Efficacy:
Caption: Workflow for troubleshooting reduced Vimseltinib efficacy.
Detailed Methodologies:
-
Target Engagement Assay (Western Blot):
-
Treat sensitive and potentially resistant cells with Vimseltinib at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CSF1R (Tyr723), total CSF1R, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
A lack of reduction in p-CSF1R in the presence of Vimseltinib suggests a potential on-target resistance mechanism. Sustained p-AKT or p-ERK despite p-CSF1R inhibition points towards bypass pathway activation.
-
-
CSF1R Gene Sequencing:
-
Isolate genomic DNA from sensitive and resistant cell lines.
-
Amplify the CSF1R kinase domain exons using PCR.
-
Purify the PCR products and perform Sanger sequencing.
-
Align the sequences to the reference human CSF1R sequence to identify potential mutations.
-
Issue 2: Investigating Bypass Pathway Activation
If on-target mechanisms are ruled out, the next step is to investigate the activation of alternative signaling pathways.
Signaling Pathway Diagram: Potential Bypass Mechanism
References
- 1. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vimseltinib | Deciphera [deciphera.com]
- 3. benchchem.com [benchchem.com]
- 4. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 5. What is Vimseltinib used for? [synapse.patsnap.com]
- 6. Vimseltinib versus a placebo in patients with tenosynovial giant cell tumor: a plain language summary of the MOTION phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Deciphera Pharmaceuticals Announces Positive Top-line Results from MOTION Pivotal Phase 3 Study of Vimseltinib in Patients with Tenosynovial Giant Cell Tumor (TGCT) and Updated Results from Phase 1/2 Study of Vimseltinib in TGCT | Deciphera [deciphera.com]
- 10. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. researchgate.net [researchgate.net]
DCC-3014 Dose-Response Curve Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CSF1R inhibitor, DCC-3014 (Vimseltinib). The following information is designed to help you diagnose and resolve common issues encountered when generating dose-response curves in both biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as Vimseltinib, is an oral, potent, and highly selective "switch control" inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] This mechanism involves binding to the switch pocket of the kinase, which locks it in an inactive conformation.[3] This specific binding mode contributes to its high selectivity for CSF1R over other closely related kinases.[4]
Q2: What are the reported IC50 values for this compound against CSF1R?
A2: The inhibitory potency of this compound against CSF1R is in the low nanomolar range. In biochemical assays, the IC50 is approximately 5 nM.[5] In cellular assays, the IC50 values vary depending on the cell line and assay conditions, but are also in the nanomolar range. For example, the IC50 is reported to be 11 nM in THP-1 monocytes and 4 nM in M-NFS-60 cells.[5]
Q3: Is this compound selective for CSF1R?
A3: Yes, this compound is highly selective for CSF1R. It has been shown to be over 100-fold more selective for CSF1R than for closely related kinases such as KIT, PDGFRα/β, and FLT3.[4][5] However, at higher concentrations (in the range of 0.1-1 µM), it can also inhibit c-Kit.[6]
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value
You are performing a cellular assay to determine the IC50 of this compound, but your value is significantly higher than the low nanomolar range reported in the literature.
| Possible Cause | Recommended Solution |
| High Cell Density | Seeding too many cells per well can lead to rapid depletion of the compound or the production of high levels of the target kinase, requiring more inhibitor to achieve a response. Optimize cell density by performing a titration experiment to find the lowest cell number that still provides a robust assay window. |
| High Serum Concentration in Media | Components in serum, such as proteins, can bind to the inhibitor, reducing its effective concentration. Test a range of serum concentrations (e.g., 1%, 5%, 10%) to determine the optimal concentration that supports cell health without interfering with inhibitor activity. If possible, consider using serum-free media for the duration of the compound treatment. |
| Compound Instability or Degradation | This compound may be unstable in your specific assay media or under your experimental conditions (e.g., prolonged incubation at 37°C). Prepare fresh compound dilutions for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance mechanisms to CSF1R inhibition. Verify that your cell line expresses functional CSF1R. Consider using a cell line known to be sensitive to CSF1R inhibition, such as THP-1 or M-NFS-60, as a positive control.[5] |
Issue 2: Poor or Inconsistent Dose-Response Curve Shape
Your dose-response curve is shallow, has a high degree of scatter, or does not follow a classic sigmoidal shape.
| Possible Cause | Recommended Solution |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in inhibition at the top of the curve. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration in your dilution series. |
| Off-Target Effects at High Concentrations | At concentrations significantly above the IC50 for CSF1R, this compound may inhibit other kinases, such as c-Kit, which could lead to confounding cellular effects and an atypical curve shape.[6] Limit the highest concentration in your dose-response curve to a point where you expect to see maximal inhibition of CSF1R without significant off-target activity (e.g., 1-10 µM). |
| Assay Variability | Inconsistent pipetting, edge effects in the plate, or fluctuations in incubator conditions can all contribute to data scatter. Ensure proper mixing of reagents, use a randomized plate layout to minimize edge effects, and maintain stable incubator conditions. Include appropriate positive and negative controls to monitor assay performance. |
| Incorrect Assay Endpoint or Timing | The chosen assay endpoint may not be optimal for detecting the effects of CSF1R inhibition, or the incubation time may be too short or too long. Optimize the incubation time by performing a time-course experiment. Ensure your assay readout is a reliable measure of CSF1R pathway activity (e.g., phosphorylation of a downstream substrate, cell proliferation). |
Experimental Protocols
Biochemical CSF1R Kinase Assay (LanthaScreen™ Example)
This protocol is a generalized example based on a LanthaScreen™ TR-FRET assay and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of CSF1R kinase in 1x Kinase Buffer. The final concentration should be optimized to be at or below the EC80 value.
-
Prepare a solution of a suitable fluorescently labeled substrate (e.g., Fluorescein-Poly GT) and ATP in 1x Kinase Buffer. The ATP concentration should be at the determined Km,app for your specific kinase lot.
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into 1x Kinase Buffer to the desired 4x final assay concentrations.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4x this compound dilutions to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4x CSF1R kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2x substrate and ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2x stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Cellular Proliferation Assay (Example using M-NFS-60 cells)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Culture M-NFS-60 cells in appropriate media supplemented with CSF-1.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density in media containing a reduced serum concentration.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture media.
-
Add the diluted compound to the wells containing the cells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
Caption: Biochemical Kinase Assay Workflow
Caption: Troubleshooting Flowchart for High IC50
Caption: Simplified CSF1R Signaling Pathway
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphera’s Highly-Selective Small Molecule CSF1R Immunokinase Inhibitor, this compound, Demonstrates Potent Macrophage Checkpoint Inhibition As A Single Agent And In Combination With An Anti-PD1 Inhibitor - BioSpace [biospace.com]
- 5. deciphera.com [deciphera.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing In Vivo Toxicity of DCC-3014 (Vimseltinib) in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential in vivo toxicities of DCC-3014 (vimseltinib) in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
Based on the mechanism of action of this compound as a CSF1R inhibitor and clinical data in humans, researchers should monitor for a range of potential signs of toxicity. While preclinical studies in mice have indicated that this compound is generally well-tolerated with no significant weight loss observed in some models, it is crucial to maintain rigorous monitoring.[1] Potential signs can be categorized as follows:
General Health and Behavioral Changes:
-
Weight loss
-
Reduced food and water intake
-
Lethargy or decreased activity
-
Ruffled fur
-
Hunched posture
-
Social isolation
Specific Physical Observations:
-
Periorbital and facial edema: Swelling around the eyes and face has been noted in human patients.
-
Skin and hair changes: Monitor for any signs of skin rash, hair loss, or changes in hair color (hypopigmentation), which can be associated with kinase inhibitors.
-
Gastrointestinal issues: Diarrhea or changes in fecal consistency.
Biochemical and Hematological Changes:
-
Liver enzyme elevations: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are potential on-target effects related to the inhibition of CSF1R in Kupffer cells.[2]
-
Increased creatine phosphokinase (CPK): Elevated CPK levels have been observed in clinical trials.
-
Pancreatic enzyme elevations: Monitor for increased lipase and amylase.
-
Hematological changes: On-target effects may include mild decreases in neutrophils and monocytes.
Q2: An increase in liver enzymes (ALT/AST) is observed in treated mice. What should I do?
Elevated liver transaminases can be an on-target effect of CSF1R inhibitors.[2] The following steps are recommended:
-
Confirm the finding: Repeat the measurement to rule out sample processing errors.
-
Assess the magnitude of elevation:
-
Mild to moderate (1.5-3x upper limit of normal): Continue dosing but increase the frequency of monitoring (e.g., every 3-4 days). Ensure animals are well-hydrated and receiving adequate nutrition.
-
Severe (>3x upper limit of normal) or associated with clinical signs (lethargy, jaundice): Temporarily suspend dosing. Provide supportive care, including nutritional supplements and hydration. Once liver enzymes return to baseline or near-baseline, consider re-initiating this compound at a reduced dose (e.g., 50-75% of the original dose).
-
-
Histopathological analysis: At the end of the study, or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological examination to assess for any signs of hepatocellular damage.
Q3: Mice are showing signs of periorbital edema. How should this be managed?
Periorbital edema is a known potential side effect of CSF1R inhibitors.
-
Document the severity: Score the edema (e.g., mild, moderate, severe) and monitor for any impairment of vision or ability to eat and drink.
-
Supportive care: Ensure easy access to food and water. Soft, palatable, high-calorie dietary supplements can be beneficial.
-
Dose modification: If the edema is severe and distressing to the animal, consider a dose reduction or temporary cessation of treatment until the swelling subsides.
Q4: A mouse in my study is experiencing significant weight loss. What is the appropriate course of action?
Weight loss is a common indicator of toxicity in animal studies.
-
Assess the percentage of weight loss: A weight loss of 15-20% from baseline is often a humane endpoint. Consult your institution's IACUC guidelines.
-
Provide nutritional support: Offer high-calorie, palatable nutritional gels or food to encourage eating.
-
Hydration: Ensure adequate hydration. If necessary, provide supplemental hydration via subcutaneous injection of sterile saline, as per your approved animal protocol.
-
Evaluate for other signs of toxicity: Determine if the weight loss is an isolated event or accompanied by other adverse effects.
-
Dose adjustment: If the weight loss is attributed to this compound, a dose reduction or temporary discontinuation of treatment is warranted.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
This compound, also known as vimseltinib, is a potent and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1][3] CSF1R is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4] On-target toxicities are therefore related to the depletion or modulation of these cell populations in various tissues. For example, inhibition of CSF1R on Kupffer cells in the liver can lead to transient, asymptomatic elevations in liver enzymes.[2]
Q2: What is a recommended starting dose for this compound in mice for an efficacy study?
Preclinical studies in a syngeneic mouse colorectal cancer model (MC38) have used a dose of 10 mg/kg administered orally once daily.[4] This dose was reported to be well-tolerated.[1] However, the optimal dose may vary depending on the mouse strain, tumor model, and experimental endpoint. It is recommended to perform a preliminary dose-range finding or tolerability study.
Q3: How can I proactively manage potential toxicities during my study?
-
Establish baseline data: Before starting treatment, collect baseline body weights and, if possible, blood samples for hematology and clinical chemistry.
-
Regular monitoring: Implement a consistent schedule for monitoring body weight, clinical signs, and food/water consumption.
-
Body condition scoring: Use a body condition scoring system in addition to body weight to assess the overall health of the animals.
-
Define humane endpoints: Clearly define and have approved humane endpoints in your animal protocol before the study begins.
-
Provide supportive care: Ensure all animals have easy access to high-quality nutrition and hydration. Environmental enrichment can also reduce stress.
Data Presentation
Table 1: Summary of Potential Toxicities and Monitoring Parameters for this compound in Mice
| Potential Toxicity | Clinical Signs & Observations | Monitoring Parameters | Frequency of Monitoring |
| Hepatotoxicity | Lethargy, jaundice (in severe cases) | Serum ALT, AST levels | Baseline, weekly, and at study termination |
| General Health Decline | Weight loss, ruffled fur, hunched posture, lethargy | Body weight, body condition score, food/water intake | Daily to 3 times per week |
| Edema | Swelling around the eyes and face | Visual inspection and scoring | Daily |
| Pancreatic Effects | (Often subclinical) | Serum lipase, amylase levels | Baseline and at study termination |
| Hematological Effects | (Often subclinical) | Complete blood count (CBC) | Baseline and at study termination |
Table 2: Dose Modification Guidelines Based on Observed Toxicity
| Toxicity Grade (example) | Observation | Recommended Action |
| Grade 1 (Mild) | <10% weight loss, mild transient clinical signs | Continue dosing, increase monitoring frequency |
| Grade 2 (Moderate) | 10-15% weight loss, persistent but tolerable clinical signs, moderate biochemical changes | Reduce dose by 25-50% or hold dosing for 2-3 days |
| Grade 3 (Severe) | >15% weight loss, severe clinical signs, significant biochemical changes | Immediately suspend dosing, provide supportive care. Consider euthanasia if humane endpoints are met. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Tolerability Study
-
Animal Model: Use the same mouse strain and sex as planned for the main efficacy study.
-
Group Allocation: Assign mice to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on available data, select a range of doses. For example: Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg, and 40 mg/kg of this compound.
-
Administration: Administer this compound orally once daily for 7-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Perform body condition scoring every other day.
-
Measure food and water consumption daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for complete blood count and clinical chemistry analysis (especially ALT, AST, CPK, lipase, amylase).
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart) for histopathological analysis.
-
-
Data Evaluation: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause severe toxicity or more than 10-15% body weight loss.
Protocol 2: Routine Toxicity Monitoring During an Efficacy Study
-
Baseline Measurements: Prior to the first dose, record the body weight of each mouse and collect a baseline blood sample if feasible.
-
Regular Monitoring:
-
Body Weight: Measure and record body weight at least three times per week.
-
Clinical Observations: Perform and document daily visual checks for any signs of toxicity (as listed in Table 1).
-
Tumor Burden: Monitor tumor size as per the efficacy study protocol, as tumor progression itself can cause morbidity.
-
-
Interim Blood Collection: If the study duration is long (e.g., >4 weeks), consider an interim blood collection for analysis of liver enzymes and other key parameters.
-
Supportive Care: Provide nutritional support (e.g., hydrogels, high-calorie paste) to any animal showing signs of weight loss or reduced activity.
-
Action on Toxicity: If an animal displays signs of moderate to severe toxicity, follow the dose modification guidelines in Table 2 and consult your institutional veterinarian.
-
Terminal Analysis: At the study endpoint, collect terminal blood samples for a full clinical chemistry and hematology panel. Perform a gross necropsy and collect relevant tissues for histopathology to correlate with any observed toxicities.
Visualizations
Caption: Simplified signaling pathway of CSF1R and the inhibitory action of this compound.
Caption: General workflow for monitoring and managing in vivo toxicity in mice.
Caption: Decision tree for dose modification based on the severity of adverse events.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deciphera.com [deciphera.com]
Optimizing DCC-3014 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DCC-3014 (Vimseltinib) for in vitro studies. This compound is a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "switch-control" tyrosine kinase inhibitor that specifically and potently targets CSF1R.[2][3] It works by exploiting unique features of the switch control region that regulates the conformational activation of the kinase, effectively locking it in an inactive state.[2][4] This high selectivity minimizes off-target effects on other closely related kinases like KIT, PDGFRα/β, and FLT3.[1][5]
Q2: What are the downstream signaling pathways affected by this compound?
A2: CSF1R activation triggers several downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of myeloid cells.[6] this compound, by inhibiting CSF1R, blocks these pathways, primarily the PI3K/AKT, JNK, and ERK1/2 pathways.[5][6]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A good starting point for cell-based assays is to use a concentration range that brackets the published IC50 values. For this compound, cellular IC50 values are in the low nanomolar range. For example, the IC50 for inhibition of CSF1R in THP-1 monocytes is 11 nM, and in M-NFS-60 cells, it is 4 nM.[5] Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q4: My this compound is not showing the expected activity in my cell-based assay. What are the possible reasons?
A4: Several factors could contribute to a lack of activity in cell-based assays:
-
Cellular Permeability: The compound may not be efficiently crossing the cell membrane. While this compound is orally bioavailable, its permeability can vary between different cell types.[6]
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved. This compound is soluble in DMSO.[7][8] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Assay Duration: The pre-incubation time with the inhibitor before stimulation and the total treatment time might need optimization. A pre-incubation of 1-2 hours is generally recommended.
-
Cell Line Specificity: The expression and dependence on CSF1R signaling can vary significantly between different cell lines. Confirm that your chosen cell line expresses functional CSF1R.
Q5: How does the ATP concentration in a kinase assay affect the IC50 value of this compound?
A5: One of the unique features of this compound is that its IC50 value for CSF1R inhibition is largely unaffected by the concentration of ATP.[6] This is a significant advantage over traditional ATP-competitive inhibitors, as cellular ATP concentrations are typically high.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in biochemical assays | - Inaccurate pipetting- Reagent degradation (inhibitor, enzyme, ATP)- Incorrect buffer composition or pH | - Calibrate pipettes regularly.- Prepare fresh reagents for each experiment and store them properly.- Verify the composition and pH of all buffers. |
| Low or no inhibition in cell-based assays despite potent biochemical activity | - Poor cell permeability- High protein binding in culture medium- Inhibitor efflux by transporters (e.g., P-glycoprotein)- Cell line is not dependent on CSF1R signaling | - Perform a time-course experiment to optimize incubation time.- Test the effect of serum concentration in the culture medium.- Use cell lines with known sensitivity to CSF1R inhibitors as a positive control.- Verify CSF1R expression in your cell line by Western blot or flow cytometry. |
| High background in Western blot for phosphorylated proteins | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Block the membrane with 5% BSA in TBST for at least 1 hour.- Optimize antibody concentrations by performing a titration.- Increase the number and duration of washing steps. |
| No formazan crystal formation in MTT assay | - Cells are not viable or metabolically active- Incorrect MTT reagent concentration or incubation time- Cell density is too low | - Check cell viability before seeding using trypan blue exclusion.- Follow the manufacturer's protocol for the MTT assay carefully.- Optimize cell seeding density for your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Assay | Cell Line/System | IC50 (nM) | Reference(s) |
| CSF1R (biochemical) | - | 5 | [5] |
| CSF1R (biochemical) | - | 3.7 | [7] |
| CSF1R (cellular) | THP-1 monocytes | 11 | [5] |
| CSF1R (cellular) | M-NFS-60 cells | 4 | [5] |
| CSF1R (cellular) | Human osteoclast precursors | 9 | [5] |
| CSF1R (cellular) | Human whole blood assay | 260 | [5] |
| c-Kit (biochemical) | - | >1000 | [5] |
| PDGFRα (biochemical) | - | >1000 | [5] |
| PDGFRβ (biochemical) | - | >1000 | [5] |
| FLT3 (biochemical) | - | >1000 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Western Blot Analysis of CSF1R Downstream Signaling
This protocol describes the detection of phosphorylated ERK (p-ERK), a downstream effector of CSF1R, following this compound treatment.
Materials:
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and then to the loading control.
In Vitro Kinase Assay
This protocol provides a general framework for an in vitro CSF1R kinase assay.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add the master mix to each well to start the kinase reaction.
-
ATP Addition: Add ATP to each well to initiate phosphorylation. The final ATP concentration should be close to the Km value for CSF1R if not using an ATP-independent inhibitor like this compound.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Workflow for key in vitro experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
DCC-3014 stability and storage conditions
Welcome to the technical support center for DCC-3014 (Vimseltinib). This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For instance, a 10 mM stock solution can be prepared. To maintain stability, this stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is advisable to store the aliquots at -80°C for up to six months. When preparing working solutions for cell-based assays, ensure that the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: What are the optimal starting concentrations for in vitro experiments with this compound?
A2: The ideal concentration of this compound will differ based on the cell type and the specific assay being conducted. Preclinical data can provide a good starting point. For example, the IC50 value for CSF1R phosphorylation in THP-1 cells was 27 nM, while for cell proliferation in M-NFS-60 cells, it was 18 nM.[1] In osteoclast differentiation assays, the IC50 was determined to be 9.3 nM.[1] A common initial concentration for in vitro experiments is approximately 1 µM, which can then be titrated downwards to determine the optimal concentration for your specific experimental setup.[1]
Q3: Is this compound selective for its target, CSF1R?
A3: Yes, this compound, also known as Vimseltinib, is a highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1] It demonstrates high selectivity for CSF1R over other related kinases such as FLT3, PDGFRα, PDGFRβ, and KIT.[2]
Q4: What should I do if this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer?
A4: Precipitation upon dilution in aqueous solutions is a common issue with many small molecule inhibitors due to their lower aqueous solubility. To prevent this, ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically between 0.1% and 0.5%. Instead of a single large dilution, perform intermediate serial dilutions of the this compound stock in serum-free media before adding it to your cell culture plates. Gently warming the cell culture medium to 37°C before adding the this compound solution can also aid in solubility.[1]
Data Presentation
This compound Stability
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | [2] |
| In DMSO | -20°C | 1 month | [1] |
| In DMSO | -80°C | 6 months | [1] |
This compound Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | ~10 mg/mL | - | [2] |
| Ethanol | ~10 mg/mL | - | [2] |
| Dimethyl formamide (DMF) | ~10 mg/mL | - | [2] |
| Aqueous Solution (pH 2.0) | 3325 µM | - | [3] |
| Simulated Intestinal Fluid | 267 µM | - | [3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 431.5 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., RPMI, DMEM)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the medium does not exceed 0.5% to avoid cytotoxicity.
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Add the prepared working solutions to your cell cultures.
Troubleshooting Guides
If you are encountering issues in your experiments with this compound, consider the following troubleshooting steps.
Problem: Inconsistent or no observable inhibitory effect of this compound.
-
Possible Cause 1: Degraded this compound Stock Solution.
-
Solution: Prepare a fresh stock solution from the powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1]
-
-
Possible Cause 2: High Concentration of CSF1 Ligand.
-
Solution: While this compound's potency is only modestly affected by high CSF1 concentrations, extremely high levels of the ligand could potentially reduce its efficacy.[1] Consider optimizing the ligand concentration in your assay.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm from literature or previous experiments that your chosen cell line is responsive to CSF1R inhibition.
-
Problem: Precipitation of this compound during experiment.
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution: Maintain a final DMSO concentration between 0.1% and 0.5% in your culture medium. Prepare intermediate dilutions in serum-free media and warm the final medium to 37°C before adding the compound.[1]
-
-
Possible Cause 2: Incorrect pH of the Buffer.
-
Solution: The solubility of some tyrosine kinase inhibitors can be pH-dependent. While specific data for this compound is limited, consider testing the solubility in buffers with slightly different pH values if precipitation persists.
-
Visualizations
Caption: A typical experimental workflow for using this compound in in vitro assays.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on CSF1R.
References
Technical Support Center: DCC-3014 (Vimseltinib) Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCC-3014 (vimseltinib). The information is based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-emergent adverse events (TEAEs) observed with this compound in clinical trials?
A1: In a Phase 1 study involving patients with advanced solid tumors, the most frequently reported TEAEs (occurring in >20% of patients) were primarily gastrointestinal and constitutional. These included constipation (38%), vomiting (34%), diarrhea (31%), nausea (31%), decreased appetite (25%), abdominal pain (22%), and dyspnea (22%). The majority of these events were Grade 1 or 2 in severity.[1] Treatment-related adverse events seen in over 10% of all patients included diarrhea, nausea, and fatigue.[1]
In a study focused on patients with tenosynovial giant cell tumor (TGCT), common TEAEs (in ≥25% of patients) included increased blood creatine phosphokinase (CPK) (52%), increased aspartate aminotransferase (AST) (44%), periorbital edema (44%), fatigue (40%), increased lipase (32%), and increased alanine aminotransferase (ALT) (28%). These events were also predominantly Grade 1 or 2.
Q2: Have any dose-limiting toxicities (DLTs) been identified for this compound?
A2: In the initial dose-escalation cohorts of the Phase 1 study in advanced solid tumors, no dose-limiting toxicities were observed.[1]
Q3: Are the observed elevations in liver and pancreatic enzymes clinically significant?
A3: The observed increases in transaminases (AST, ALT) and pancreatic enzymes (lipase) have been noted as asymptomatic and not clinically significant. Importantly, all bilirubin levels in the TGCT patient cohort were reported to be within the normal limit, and there was no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[2] These elevations are considered consistent with the mechanism of action of CSF1R inhibitors.[2][3]
Q4: What is the significance of increased blood creatine phosphokinase (CPK)?
A4: Increased blood CPK was the most common TEAE in the TGCT patient cohort (52%). However, this elevation was not associated with any symptoms.[4] This adverse event is also considered consistent with the known mechanism of CSF1R inhibition.[2]
Troubleshooting Guides
Issue: A patient in our trial is experiencing Grade 1 or 2 nausea and vomiting.
Recommended Action:
-
Symptomatic Management: Standard antiemetic protocols can be implemented as needed.
-
Dose Interruption/Reduction: If symptoms are persistent or distressing to the patient, a temporary dose interruption or reduction may be considered, in line with the clinical trial protocol.
-
Dietary Counseling: Advise the patient to take this compound with food to potentially mitigate gastrointestinal upset. Small, frequent meals may also be beneficial.
Issue: We are observing asymptomatic elevations in AST, ALT, or lipase in a trial participant.
Recommended Action:
-
Monitoring: Continue to monitor liver and pancreatic enzymes at regular intervals as defined in the study protocol.
-
Fractionated Bilirubin: If transaminase levels continue to rise, fractionate bilirubin to assess for any signs of cholestatic injury.
-
Dose Modification: Adhere to the protocol-specified guidelines for dose modification or interruption based on the grade of enzyme elevation. In one study, a Grade 3 AST elevation led to treatment discontinuation for one patient.[3]
Data on Common Adverse Events
| Treatment-Emergent Adverse Event (TEAE) | Incidence in Advanced Solid Tumors (%)[1] | Incidence in Tenosynovial Giant Cell Tumor (%) |
| Constipation | 38 | - |
| Vomiting | 34 | - |
| Diarrhea | 31 | - |
| Nausea | 31 | - |
| Decreased Appetite | 25 | - |
| Abdominal Pain | 22 | - |
| Dyspnea | 22 | - |
| Increased Blood Creatine Phosphokinase (CPK) | - | 52 |
| Increased Aspartate Aminotransferase (AST) | - | 44 |
| Periorbital Edema | - | 44 |
| Fatigue | >10 | 40 |
| Increased Lipase | - | 32 |
| Increased Alanine Aminotransferase (ALT) | - | 28 |
Experimental Protocols
Monitoring of Hepatic and Pancreatic Function:
-
Objective: To monitor for potential hepatotoxicity and pancreatic inflammation.
-
Methodology:
-
Collect whole blood samples via venipuncture at baseline, prior to each treatment cycle, and as clinically indicated.
-
Process samples to obtain serum.
-
Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, and Lipase using a validated automated clinical chemistry analyzer.
-
Grade adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]
-
For any Grade 2 or higher elevation in AST or ALT, it is recommended to fractionate bilirubin to assess for direct and indirect bilirubin levels.
-
Monitoring of Muscle Enzymes:
-
Objective: To monitor for potential muscle-related adverse events.
-
Methodology:
-
Collect whole blood samples via venipuncture at baseline and at the beginning of each treatment cycle.
-
Process samples to obtain serum.
-
Analyze serum for Creatine Phosphokinase (CPK) levels using a validated automated clinical chemistry analyzer.
-
Grade adverse events according to NCI-CTCAE.[5]
-
In the event of elevated CPK, a thorough clinical assessment for symptoms of myalgia or muscle weakness should be conducted.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Workflow for monitoring adverse events in clinical trials.
References
Overcoming poor solubility of DCC-3014 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the poor aqueous solubility of DCC-3014 (Vimseltinib), a potent and selective CSF1R inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 86 mg/mL.[2][3] For in vivo studies, a stock solution in DMSO is typically prepared first before further dilution into a suitable vehicle.
Q2: What are the general storage conditions for this compound solid compound and stock solutions?
A2: The solid form of this compound should be stored at -20°C for long-term stability.[4] Stock solutions prepared in DMSO should also be stored at -20°C. When stored at -20°C, the DMSO stock solution is expected to be stable for at least one month.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound is practically insoluble in water and aqueous buffers such as PBS.[2] Direct dissolution in these media will likely result in precipitation of the compound. To work with this compound in aqueous solutions, it is necessary to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer, though precipitation may still occur at higher concentrations.
Q4: What is the mechanism of action of this compound?
A4: this compound is a "switch control" tyrosine kinase inhibitor that selectively and potently targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[6][7] By binding to the switch pocket of the CSF1R kinase domain, it locks the kinase in an inactive conformation.[8] This prevents the binding of its ligands, CSF1 and IL-34, thereby inhibiting downstream signaling pathways crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[9]
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium is too high, exceeding its solubility limit even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Carrier Protein: Consider adding a small amount of serum (e.g., FBS) or bovine serum albumin (BSA) to your culture medium if your experimental design allows. These proteins can sometimes help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicate the final solution after dilution to help disperse any small precipitates. However, this may only be a temporary solution.
-
Issue 2: My this compound formulation for in vivo studies is not clear or shows precipitation.
-
Possible Cause: The compound has not fully dissolved in the vehicle, or the formulation is not stable.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution in DMSO First: Make sure the this compound is completely dissolved in DMSO before adding other co-solvents or the final vehicle. Gentle warming (up to 60°C) and ultrasonication can aid in dissolving the compound in DMSO.[1]
-
Stepwise Addition of Solvents: When preparing complex formulations, add each solvent sequentially and ensure the solution is clear before adding the next component, as outlined in the experimental protocols.[1][5]
-
Use of Solubilizing Excipients: For oral administration, consider formulations containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD, which are designed to enhance the solubility of poorly soluble compounds.[1][5]
-
Fresh Preparation: Prepare the in vivo formulation fresh on the day of the experiment to minimize the risk of precipitation over time.[5]
-
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, 50 mg/mL (with heating), 86 mg/mL | [4][10],[1],[2][3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [10] |
| Ethanol | ~10 mg/mL, ~2 mg/mL | [10],[2] |
| Water | Insoluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL | [1][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL | [1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Solubilization: To aid dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol yields a clear solution of at least 3.5 mg/mL.[1][5]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 35 mg/mL).
-
Vehicle Preparation (Example for a 1 mL final volume):
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline and mix to obtain the final formulation.
-
-
Administration: The formulation should be used on the same day it is prepared.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: this compound mechanism of action on the CSF1R signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. deciphera.com [deciphera.com]
- 10. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
A Preclinical Head-to-Head: DCC-3014 (Vimseltinib) vs. Pexidartinib in Tenosynovial Giant Cell Tumor Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium driven by the overexpression of colony-stimulating factor 1 (CSF1), which recruits CSF1 receptor (CSF1R)-expressing cells of the macrophage lineage that constitute the bulk of the tumor. This guide provides a detailed preclinical comparison of two prominent CSF1R inhibitors: DCC-3014 (vimseltinib), a highly selective switch-control inhibitor, and pexidartinib, the first FDA-approved systemic therapy for TGCT. This objective analysis is based on available experimental data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both vimseltinib and pexidartinib target the CSF1R signaling pathway, a critical driver of TGCT pathogenesis.[1][2] However, their mode of inhibition and selectivity profiles exhibit key differences.
Vimseltinib (this compound) is a "switch-control" tyrosine kinase inhibitor designed for high selectivity and potency against CSF1R.[1][3] It binds to the switch pocket of the CSF1R kinase domain, locking it in an inactive conformation and preventing the downstream signaling cascade that promotes the proliferation and survival of CSF1R-dependent cells, such as macrophages.[3]
Pexidartinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor. While it potently inhibits CSF1R, it also demonstrates activity against other kinases, notably c-KIT and FMS-like tyrosine kinase 3 (FLT3).[2][4] Its mechanism involves stabilizing the auto-inhibited state of CSF1R by interacting with the juxtamembrane region, which in turn inactivates the kinase domain and blocks the binding of CSF1 and ATP.[4]
In Vitro Potency and Selectivity: A Quantitative Comparison
Preclinical data highlights the high potency of both inhibitors against CSF1R. However, vimseltinib demonstrates superior selectivity. A direct comparison in a CSF1-dependent mouse myelogenous leukemia cell line (M-NFS-60) showed vimseltinib to be more potent than pexidartinib.[1]
| Parameter | This compound (Vimseltinib) | Pexidartinib | Reference |
| CSF1R IC50 (Biochemical) | 5 nM | 17 nM | [4][5] |
| M-NFS-60 cell proliferation IC50 | 10.1 nM | 28.1 nM | [1] |
| Human Whole Blood pERK IC50 | 310 nM | 1,060 nM | [1] |
| c-KIT IC50 | >10,000 nM | 12 nM | [1][4] |
| FLT3 IC50 | >10,000 nM | 9 nM (FLT3-ITD) | [1][4] |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions. The M-NFS-60 and human whole blood pERK data are from a head-to-head study.[1]
Kinase Selectivity Profile
Vimseltinib was designed to be highly selective for CSF1R, sparing other kinases.[1][3] In a panel of approximately 300 human kinases, vimseltinib was over 100-fold more selective for CSF1R compared to all other kinases tested.[1] In contrast, pexidartinib exhibits potent inhibition of c-KIT and FLT3 in addition to CSF1R.[4][6] This broader activity may contribute to some of the off-target effects observed clinically.[1]
In Vivo Efficacy in Preclinical Models
This compound (Vimseltinib): In a syngeneic MC38 colorectal cancer model, vimseltinib treatment led to a reduction in tumor-associated macrophages (TAMs).[5] In a PC-3 prostate cancer model, it blocked tumor growth and bone degradation.[5] Preclinical studies have shown that vimseltinib leads to the depletion of macrophages and other CSF1R-dependent cells, resulting in the inhibition of tumor growth.[3][7]
Pexidartinib: In a mouse model of prostate cancer, pexidartinib demonstrated the ability to decrease levels of tumor-infiltrating myeloid cells and inhibit tumor growth.[8] In sarcoma models, pexidartinib was shown to reprogram TAMs and stimulate T-cell infiltration in the tumor microenvironment.[9]
Experimental Protocols
Below are representative protocols for key experiments used to evaluate CSF1R inhibitors.
In Vitro CSF1R Kinase Activity Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the isolated CSF1R kinase.
Methodology:
-
Recombinant human CSF1R kinase domain is incubated with a synthetic peptide substrate and ATP in a reaction buffer.
-
The test compound (vimseltinib or pexidartinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable method, such as an ADP-Glo™ kinase assay which measures ADP formation.
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10][11]
Cell-Based CSF1R Inhibition Assay (e.g., M-NFS-60 Proliferation Assay)
Objective: To assess the ability of a compound to inhibit CSF1-dependent cell proliferation.
Methodology:
-
M-NFS-60 cells, which require CSF1 for proliferation, are seeded in 96-well plates.[1]
-
Cells are treated with serial dilutions of the test compound in the presence of a fixed concentration of CSF1.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent reagent (e.g., CellTiter-Glo®).
-
The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[1]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with a human TGCT cell line or patient-derived xenograft.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., vimseltinib or pexidartinib) via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for further analysis (e.g., immunohistochemistry to assess macrophage infiltration).[10]
Conclusion
Preclinical data suggests that both this compound (vimseltinib) and pexidartinib are potent inhibitors of the CSF1R pathway, a key driver of TGCT. Vimseltinib distinguishes itself with a highly selective kinase inhibition profile, which may translate to an improved safety profile with fewer off-target effects. Pexidartinib, while also a potent CSF1R inhibitor, has a broader kinase inhibition profile. The available head-to-head in vitro data indicates a higher potency for vimseltinib in cell-based assays. Further preclinical studies directly comparing these two agents in TGCT-specific models would be valuable to further elucidate their relative therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deciphera.com [deciphera.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deciphera announces positive top line results from pivotal Phase 3 trial of vimseltinib in treatment of Tenosynovial Giant Cell Tumors [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Selectivity of DCC-3014 and Other CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of DCC-3014 (vimseltinib) against other prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors. The data presented is compiled from publicly available preclinical studies and is intended to assist researchers in selecting the most appropriate tool compounds for their studies.
Introduction to CSF1R and its Inhibition
The colony-stimulating factor 1 receptor (CSF1R), a member of the class III receptor tyrosine kinase family, plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and microglia.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[2] Consequently, CSF1R has emerged as a key therapeutic target.
Many small-molecule CSF1R inhibitors also exhibit activity against other closely related kinases, such as KIT, platelet-derived growth factor receptors (PDGFRA and PDGFRB), and FMS-like tyrosine kinase 3 (FLT3).[3][4] This off-target activity can lead to undesired side effects and complicate the interpretation of experimental results.[3] this compound (vimseltinib) is a "switch-control" tyrosine kinase inhibitor specifically designed for high selectivity and potent inhibition of CSF1R.[5]
Comparative Selectivity of CSF1R Inhibitors
The following table summarizes the biochemical potency (IC50 values) of this compound and other well-characterized CSF1R inhibitors against CSF1R and other relevant kinases. Lower IC50 values indicate higher potency.
| Inhibitor | CSF1R IC50 (nM) | KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound (Vimseltinib) | 5[6] | >2500 (>500-fold selective vs. CSF1R)[5] | >5000 (>1000-fold selective vs. CSF1R)[5] | 2300[2] |
| Pexidartinib (PLX3397) | 13 - 20[5][7] | 10 - 27[5][7] | 160[5][7] | - |
| PLX5622 | 16[4] | >800 (>50-fold selective vs. CSF1R)[8] | >800 (>50-fold selective vs. CSF1R)[8] | - |
| Sotuletinib (BLZ945) | 1[9] | 3200[9] | 9100[9] | 4800[9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of CSF1R inhibition, it is crucial to visualize the downstream signaling cascade and the experimental workflows used to assess inhibitor selectivity.
Caption: Simplified CSF1R signaling pathway.
Caption: Experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed below are representative methodologies for key experiments used to determine the selectivity and potency of CSF1R inhibitors.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a radiometric or luminescence-based method.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant kinase (e.g., CSF1R, KIT, FLT3) to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is often set near the Km value for each kinase to provide a sensitive measure of competitive inhibition.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 32P or 33P from radiolabeled ATP. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based CSF1R Phosphorylation Assay
Objective: To measure the ability of an inhibitor to block CSF1-induced autophosphorylation of CSF1R in a cellular context.
Principle: This assay quantifies the phosphorylation status of CSF1R in cells treated with an inhibitor and stimulated with the CSF1 ligand. This can be assessed by various methods, including Western blotting or a sandwich ELISA.[10][11]
General Protocol (using ELISA):
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously or recombinantly expresses CSF1R (e.g., NIH3T3-CSF1R or THP-1 cells) in appropriate media.[10][12]
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Serum-starve the cells to reduce basal receptor tyrosine kinase activity.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
-
Stimulation and Lysis:
-
Stimulate the cells with a specific concentration of recombinant human CSF1 (e.g., 50-100 ng/mL) for a short duration (e.g., 5-10 minutes) at 37°C to induce CSF1R autophosphorylation.
-
Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit with a capture antibody that binds to total CSF1R and a detection antibody that specifically recognizes phosphorylated tyrosine residues.
-
Add the cell lysates to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the wells again and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-CSF1R signal to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of CSF1R phosphorylation for each inhibitor concentration relative to a stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The available data indicates that this compound (vimseltinib) is a highly selective CSF1R inhibitor with significantly less activity against other closely related kinases compared to some other CSF1R inhibitors like pexidartinib.[5][6] Sotuletinib (BLZ945) also demonstrates high selectivity for CSF1R over other kinases.[9] The choice of a CSF1R inhibitor for research purposes should be guided by the specific requirements of the study, with highly selective compounds like this compound and sotuletinib being advantageous for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of CSF1R. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of CSF1R inhibitors.
References
- 1. medrxiv.org [medrxiv.org]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DCC-3014 (Vimseltinib) and Imatinib for Gastrointestinal Stromal Tumors: A Mechanistic and Clinical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of DCC-3014 (vimseltinib) and imatinib, two tyrosine kinase inhibitors (TKIs) with distinct mechanisms of action and clinical applications. While imatinib is the established first-line therapy for gastrointestinal stromal tumors (GIST) targeting KIT and PDGFRA kinases, vimseltinib is a highly selective inhibitor of colony-stimulating factor 1 receptor (CSF1R) approved for tenosynovial giant cell tumor (TGCT). As of the current literature, no direct head-to-head preclinical or clinical studies have been conducted to compare the efficacy of this compound and imatinib in GIST. This guide, therefore, presents a comparison based on their respective mechanisms, preclinical selectivity, and clinical data in their primary indications to inform the scientific community.
Mechanism of Action and Signaling Pathways
Imatinib: Targeting the Oncogenic Drivers of GIST
Imatinib is a potent inhibitor of the KIT and PDGFRA receptor tyrosine kinases, which are the primary oncogenic drivers in the majority of GIST cases.[1][2] Activating mutations in the KIT or PDGFRA genes lead to ligand-independent kinase activation, resulting in uncontrolled cell proliferation and survival.[3][4] Imatinib competitively binds to the ATP-binding pocket of these kinases, stabilizing the inactive conformation and blocking downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]
This compound (Vimseltinib): A Selective CSF1R Inhibitor
This compound, now known as vimseltinib, is a potent and highly selective switch-control inhibitor of CSF1R.[5][6] Unlike imatinib, vimseltinib does not target KIT or PDGFRA.[7] The CSF1R pathway is crucial for the differentiation, survival, and function of macrophages.[6] In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Vimseltinib is being developed for tumors where CSF1R signaling is a key driver, such as TGCT, where a chromosomal translocation leads to the overexpression of the CSF1 ligand.[8]
Preclinical Data: Kinase Inhibition Profile
Preclinical studies have demonstrated the distinct selectivity profiles of imatinib and vimseltinib.
| Kinase Target | Imatinib IC50 (nM) | This compound (Vimseltinib) IC50 (nM) | Reference |
| c-Kit | 100 | >5,000 | [7][9] |
| PDGFRα | 71 | >5,000 | [7][9] |
| v-Abl | 600 | Not Reported | [9] |
| CSF1R (c-FMS) | Not a primary target | <10 | [10][11] |
Table 1: In Vitro Kinase Inhibition Profile. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Vimseltinib exhibits over 500-fold selectivity for CSF1R compared to KIT.[7] This high selectivity is attributed to its unique "switch-control" mechanism of inhibition.[12] In contrast, imatinib is a multi-targeted kinase inhibitor with potent activity against KIT, PDGFRA, and Abl kinases.[9]
Clinical Data: Efficacy and Survival
Disclaimer: The following clinical data is not from a head-to-head comparison. Imatinib data is from GIST clinical trials, while vimseltinib data is from TGCT clinical trials.
Imatinib in Advanced GIST
Imatinib has demonstrated significant and long-term efficacy in patients with advanced GIST.
| Clinical Endpoint | Imatinib (400 mg/day) | Reference |
| Objective Response Rate (ORR) | 56.7% - 68.1% | [13][14] |
| - KIT exon 11 mutation | 83.5% (Partial Response) | [4] |
| - KIT exon 9 mutation | 47.8% (Partial Response) | [4] |
| - No mutation | 0% | [4] |
| Median Progression-Free Survival (PFS) | 19.5 - 37.5 months | [14][15] |
| Median Overall Survival (OS) | 57 - 75.3 months | [13][16] |
| 10-Year Overall Survival Rate | 19.4% - 33.9% | [16][17] |
Table 2: Clinical Efficacy of Imatinib in Advanced GIST.
This compound (Vimseltinib) in Tenosynovial Giant Cell Tumor (TGCT)
Vimseltinib has shown promising efficacy in patients with TGCT not amenable to surgery.
| Clinical Endpoint | Vimseltinib (30 mg twice weekly) | Reference |
| Objective Response Rate (ORR) at Week 25 | 40% | [18] |
| Median Duration of Response (DOR) | Not Reached | [18] |
| Patients with DOR ≥ 6 months | 85% | [18] |
Table 3: Clinical Efficacy of this compound (Vimseltinib) in TGCT (MOTION study).
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block the activity of a specific kinase.
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer, recombinant human kinase (e.g., KIT, PDGFRA, or CSF1R), a suitable substrate, ATP, and serial dilutions of the test inhibitor (imatinib or vimseltinib).[9]
-
Kinase Reaction: In a multi-well plate, combine the kinase and the inhibitor at various concentrations and pre-incubate.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, radioactivity detection, or fluorescence.[9]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to a compound.
Protocol Outline:
-
Cell Seeding: Plate GIST cells (e.g., GIST-T1) in a 96-well plate and allow them to adhere overnight.[19][20]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (imatinib or a relevant compound for GIST cells) for a specified duration (e.g., 48-72 hours).[21]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[20] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
Imatinib and this compound (vimseltinib) are distinct tyrosine kinase inhibitors with different molecular targets and clinical indications. Imatinib remains the cornerstone of therapy for GIST by directly targeting the primary oncogenic drivers, KIT and PDGFRA. Its efficacy is well-documented in a large number of clinical trials. In contrast, vimseltinib is a highly selective CSF1R inhibitor with demonstrated efficacy in TGCT, a disease driven by CSF1R signaling.
Currently, there is no evidence to support the use of vimseltinib in GIST. The distinct mechanisms of action suggest that vimseltinib would not be effective against the primary KIT/PDGFRA-driven proliferation of GIST cells. However, the role of the tumor microenvironment, including TAMs, in GIST progression and resistance to therapy is an area of ongoing research. Future studies could potentially explore the role of CSF1R inhibition in combination with KIT/PDGFRA inhibitors in GIST, but this remains speculative.
For researchers and drug development professionals, the comparison of these two molecules highlights the importance of targeted therapy and the necessity of aligning the mechanism of action of a drug with the specific molecular drivers of a disease.
References
- 1. Imatinib shows strong long-term survival for GIST patients - ecancer [ecancer.org]
- 2. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy evaluation of imatinib treatment in patients with gastrointestinal stromal tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 8. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. GIST tumors: Who should get imatinib and for how long? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Efficacy of First-Line Imatinib in Advanced Gastrointestinal Stromal Tumors (GIST): The Dutch GIST Registry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the current outcomes of advanced gastrointestinal stromal tumors: who are the long-term survivors treated initially with imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. Ten-Year Progression-Free and Overall Survival in Patients With Unresectable or Metastatic GI Stromal Tumors: Long-Term Analysis of the European Organisation for Research and Treatment of Cancer, Italian Sarcoma Group, and Australasian Gastrointestinal Trials Group Intergroup Phase III Randomized Trial on Imatinib at Two Dose Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. 2.4. Cell Viability Assay [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
DCC-3014 (Vimseltinib): A Promising Alternative in Pexidartinib-Resistant Tenosynovial Giant Cell Tumor (TGCT)
A detailed comparison of the efficacy, mechanism of action, and safety of DCC-3014 (vimseltinib) and pexidartinib for the treatment of tenosynovial giant cell tumor (TGCT), with a focus on emerging evidence for the utility of this compound in patients who have developed resistance to pexidartinib.
Tenosynovial giant cell tumor (TGCT) is a rare, benign but locally aggressive neoplasm of the synovium. The standard of care for TGCT is surgical resection; however, for patients with recurrent, unresectable, or multifocal disease, medical therapy is a critical treatment modality. Pexidartinib, a first-in-class colony-stimulating factor 1 receptor (CSF1R) inhibitor, was the first systemic therapy approved for TGCT. Despite its efficacy, a subset of patients develops resistance or intolerance to pexidartinib, highlighting the need for alternative therapeutic strategies. This compound (vimseltinib), a next-generation, highly selective CSF1R inhibitor, has emerged as a promising agent in this setting. This guide provides a comprehensive comparison of this compound and pexidartinib, with a focus on preclinical and clinical data supporting the efficacy of this compound in pexidartinib-resistant TGCT models and patients.
Comparative Efficacy and Clinical Outcomes
While direct head-to-head preclinical studies in pexidartinib-resistant TGCT models are not extensively published, clinical data from a Phase 2 study of vimseltinib provides the most compelling evidence for its efficacy in a pexidartinib-experienced population.
| Parameter | This compound (Vimseltinib) | Pexidartinib |
| Overall Response Rate (ORR) in TGCT (General Population) | 40% (at week 25 in Phase 3 MOTION trial) | 39% (at week 25 in Phase 3 ENLIVEN trial) |
| ORR in Pexidartinib-Experienced Patients | Data from a Phase 2 trial showed meaningful clinical activity in patients who had previously discontinued pexidartinib due to disease progression, toxicity, or other reasons. | Not Applicable |
| Reasons for Pexidartinib Discontinuation in Vimseltinib Trial | Disease progression, toxicity, and other reasons. | Not Applicable |
Mechanism of Action and Kinase Selectivity: A Key Differentiator
Both this compound and pexidartinib target CSF1R, a key driver of TGCT pathogenesis. However, their kinase selectivity profiles differ significantly, which may underlie the efficacy of this compound in the context of pexidartinib resistance and its differentiated safety profile.
Pexidartinib is a multi-kinase inhibitor, targeting not only CSF1R but also KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3). This broader activity may contribute to off-target effects.
In contrast, this compound is a "switch-control" tyrosine kinase inhibitor designed for high selectivity for CSF1R. This precision targeting is thought to minimize off-target toxicities, particularly the hepatotoxicity associated with pexidartinib. The enhanced selectivity of this compound may also be crucial in overcoming resistance mechanisms that are not directly related to the CSF1R kinase domain itself but might be influenced by off-target signaling pathways.
Signaling Pathway and Drug Mechanism
The following diagram illustrates the CSF1R signaling pathway and the distinct mechanisms of action of pexidartinib and this compound.
Combination Therapy of DCC-3014 with Anti-PD-1 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of DCC-3014 (vimseltinib), a highly selective CSF1R inhibitor, with anti-PD-1 antibodies against other alternative CSF1R inhibitor-based combination therapies. The information is supported by preclinical and clinical experimental data to aid in the evaluation of this therapeutic strategy.
Introduction
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and are predominantly of the M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. Colony-stimulating factor 1 receptor (CSF1R) signaling is essential for the survival, differentiation, and proliferation of macrophages.[1][2] Therefore, inhibiting the CSF1/CSF1R axis is a promising strategy to deplete or reprogram TAMs and enhance anti-tumor immunity.
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune evasion. Anti-PD-1/PD-L1 antibodies have revolutionized cancer treatment, but a significant number of patients do not respond to these therapies.[3] One of the resistance mechanisms is the presence of an immunosuppressive TME, rich in TAMs.
Combining CSF1R inhibitors with anti-PD-1 antibodies is a rational approach to simultaneously target both innate and adaptive immune suppression, potentially leading to synergistic anti-tumor effects. This guide focuses on this compound in combination with anti-PD-1 antibodies and compares it with other CSF1R inhibitors in similar therapeutic combinations.
This compound (Vimseltinib) in Combination with Anti-PD-1 Antibodies
This compound, also known as vimseltinib, is an oral, potent, and highly selective switch-control inhibitor of CSF1R.[4] Its high selectivity for CSF1R over other related kinases like KIT, PDGFRα/β, and FLT3 may offer a better safety profile.[4]
Preclinical Efficacy
Preclinical studies in the syngeneic MC38 colorectal cancer model have demonstrated the anti-tumor activity of this compound as a single agent and in combination with an anti-PD-1 antibody.[4][5][6]
Key Findings:
-
Additive Anti-Tumor Effect: The combination of this compound and an anti-PD-1 antibody resulted in a greater tumor growth inhibition (TGI) compared to either agent alone.[4][5]
-
Modulation of the Tumor Microenvironment: The combination therapy led to a significant reduction in immunosuppressive TAMs and an increase in cytotoxic CD8+ T cells within the tumor.[6]
Quantitative Data from Preclinical Studies:
| Treatment Group | Tumor Growth Inhibition (TGI) on Day 32 | Reference |
| Vehicle | - | [5] |
| This compound (10 mg/kg, PO, QD) | 52% | [5] |
| Anti-PD-1 (RMP1-14, 10 mg/kg, IP, BIW) | 38% | [5] |
| This compound + Anti-PD-1 | 74% | [5] |
Mechanism of Action
The proposed mechanism of action for the combination therapy involves a two-pronged attack on the tumor's immune evasion strategies.
Caption: Mechanism of this compound and anti-PD-1 combination therapy.
Comparison with Alternative CSF1R Inhibitor Combination Therapies
Several other CSF1R inhibitors have been investigated in combination with anti-PD-1/PD-L1 antibodies. This section provides a comparative overview of the available data.
| CSF1R Inhibitor | Combination Partner | Cancer Model/Patient Population | Key Findings | Reference |
| This compound (Vimseltinib) | Anti-PD-1 | MC38 Colorectal Cancer (preclinical) | Additive tumor growth inhibition; decreased TAMs, increased CD8+ T cells. | [4][5][6] |
| Pexidartinib (PLX3397) | Anti-PD-1 | Lung Adenocarcinoma (preclinical) | Synergistic anti-tumor effect; increased CD8+/Treg ratio by reducing TAM-derived CCL22. | [7] |
| Cabiralizumab (FPA008) | Nivolumab (Anti-PD-1) | Advanced Pancreatic Cancer (Phase II) | Did not meet primary endpoint of progression-free survival. | [3][8] |
| Emactuzumab (RG7155) | Atezolizumab (Anti-PD-L1) | Advanced Solid Tumors (Phase Ib) | Manageable safety profile; objective response rate of 12.5% in ICB-experienced NSCLC patients. | [9][10] |
Experimental Protocols
Syngeneic Mouse Model for Combination Immunotherapy
A general workflow for evaluating combination immunotherapy in a syngeneic mouse model, such as the MC38 model, is outlined below.
Caption: General workflow for a syngeneic mouse model experiment.
Detailed Methodology for the MC38 Colorectal Cancer Model Study:
-
Cell Line and Animals: MC38 colon adenocarcinoma cells were used.[11][12] Female C57BL/6 mice, 4-5 weeks old, were utilized for tumor implantation.[11]
-
Tumor Implantation: 5 x 10^6 MC38 cells were suspended in 0.2 mL of PBS and injected subcutaneously into the flank of the mice.[11]
-
Treatment: When tumors reached a volume of approximately 150 mm³, mice were randomized into four groups:
-
Monitoring and Endpoints: Tumor volumes were measured regularly using calipers. Body weight was monitored as a measure of toxicity. The primary endpoint was tumor growth inhibition (TGI). At the end of the study, tumors were excised for analysis of the immune cell infiltrate by methods such as flow cytometry.[6]
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R activates downstream signaling pathways that are crucial for macrophage survival, proliferation, and differentiation. This compound inhibits this signaling cascade.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Conclusion
The combination of the highly selective CSF1R inhibitor this compound with an anti-PD-1 antibody demonstrates a promising anti-tumor effect in preclinical models, driven by the modulation of the tumor microenvironment. This combination therapy shows additive efficacy by reducing immunosuppressive TAMs and enhancing the activity of cytotoxic T cells. When compared to other CSF1R inhibitors in combination with checkpoint blockade, the preclinical data for this compound is encouraging. However, clinical data for this specific combination is needed to fully assess its therapeutic potential. The varying success of other CSF1R inhibitor combinations in clinical trials highlights the importance of patient selection and the complexity of the tumor microenvironment in determining treatment outcomes. Further research is warranted to optimize dosing schedules and identify predictive biomarkers for this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 5. deciphera.com [deciphera.com]
- 6. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Anti-CSF-1R emactuzumab in combination with anti-PD-L1 atezolizumab in advanced solid tumor patients naïve or experienced for immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vitro Potency of DCC-3014 and Emactuzumab in CSF1R Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of DCC-3014 (vimseltinib) and emactuzumab, two distinct inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). This analysis is supported by available experimental data to inform preclinical research and development decisions.
Both this compound, a small molecule kinase inhibitor, and emactuzumab, a humanized monoclonal antibody, target CSF1R, a critical receptor in the proliferation and differentiation of macrophages.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various cancers and inflammatory diseases, making it a key therapeutic target.[2] While both agents aim to disrupt this pathway, their distinct mechanisms of action translate to different pharmacological profiles. This compound acts as a "switch-control" inhibitor, selectively binding to the kinase domain inside the cell, while emactuzumab binds to the extracellular domain of CSF1R, blocking ligand binding and receptor dimerization.[3][4]
Comparative Analysis of In Vitro Potency
The following table summarizes the key in vitro potency metrics for this compound and emactuzumab based on publicly available data.
| Parameter | This compound (Vimseltinib) | Emactuzumab (RG7155) |
| Target | CSF1R Kinase Domain | CSF1R Extracellular Domain |
| Molecule Type | Small Molecule Kinase Inhibitor | Humanized Monoclonal Antibody |
| Biochemical Potency | IC50: 5 nM (CSF1R)[1] | Ki: 0.2 nM (CSF1R)[3] |
| Binding Affinity | Not explicitly stated | Kd: 0.2 nM (human and cynomolgus CSF1R)[3][5] |
| Cellular Potency | IC50: 4 nM (M-NFS-60 cells)[1], IC50: 11 nM (THP-1 monocytes)[1], IC50: 9 nM (human osteoclast precursors)[1] | IC50: 0.3 nM (viability of CSF-1-differentiated macrophages)[3][5] |
Visualizing the Mechanisms and Workflows
To better understand the distinct approaches of these inhibitors and the general methods for their evaluation, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for assessing in vitro potency.
Caption: Mechanism of Action of this compound and Emactuzumab.
References
- 1. deciphera.com [deciphera.com]
- 2. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Validating DCC-3014 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of DCC-3014, a selective, oral, switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Establishing that a drug candidate interacts with its intended molecular target within a living organism is a critical step in preclinical and clinical development.[4][5] This guide details and compares pharmacodynamic (PD) biomarker analysis, Cellular Thermal Shift Assay (CETSA®), and quantitative proteomics as primary methods for confirming this compound's engagement with CSF1R in a physiologically relevant context.
The CSF1R Signaling Pathway
This compound is designed to potently and selectively inhibit CSF1R by binding to the "switch pocket," which stabilizes the kinase in its inactive conformation.[6][7] CSF1R signaling, activated by its ligands CSF1 and IL-34, is crucial for the differentiation, survival, and function of macrophages and other myeloid lineage cells.[7][8] In cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and immunosuppression, making CSF1R a compelling therapeutic target.[2][9][10]
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Comparison of In Vivo Target Engagement Methodologies
Validating that this compound reaches and binds to CSF1R in animal models or clinical subjects is essential for correlating pharmacokinetic profiles with pharmacodynamic effects. The choice of method depends on the specific question being addressed, from confirming direct physical binding to measuring downstream biological consequences.
| Feature | Pharmacodynamic (PD) Biomarkers | Cellular Thermal Shift Assay (CETSA®) | Quantitative Proteomics (e.g., TPP) |
| Measurement Type | Indirect | Direct | Direct & Indirect |
| Principle | Measures downstream biological effects of target inhibition (e.g., cell depletion, pathway modulation).[2][9] | Measures ligand-induced thermal stabilization of the target protein.[11][12] | Quantifies changes in protein abundance, thermal stability, or post-translational modifications.[13][14] |
| Key Output | Change in biomarker levels (e.g., macrophage count, pCSF1R levels, gene expression). | Thermal shift (ΔTm) indicating direct binding of drug to target protein. | Proteome-wide thermal shifts, identification of on/off-targets, pathway analysis.[15] |
| Sample Throughput | High (e.g., FACS, ELISA) | Medium (WB) to High (HT-CETSA) | Low to Medium |
| Sample Types | Blood, tissues, tumor biopsies. | Tissues, organs, blood cells, patient-derived material.[4] | Tissues, cell lysates. |
| Primary Advantage | Provides a functional readout of drug activity and links target engagement to biological response. | Provides unequivocal evidence of direct physical drug-target interaction in a native environment.[4][5] | Unbiased, proteome-wide view of drug interactions, enabling off-target identification.[16][17] |
| Primary Limitation | Indirect; a lack of response could be due to a failed hypothesis, not failed target engagement.[5] | Can be technically demanding; requires specific antibodies (WB) or complex MS workflows.[11] | Requires sophisticated instrumentation and data analysis pipelines.[14] |
Experimental Protocols
Below are detailed protocols for the key methodologies discussed.
Pharmacodynamic (PD) Biomarker Analysis: Macrophage Depletion
This method assesses the functional consequence of CSF1R inhibition by quantifying the depletion of CSF1R-dependent macrophages in target tissues, such as tumors.
Caption: Workflow for assessing macrophage depletion via flow cytometry.
Methodology:
-
Animal Model: Utilize a relevant tumor model, such as the MC38 syngeneic colorectal cancer model, implanted in immunocompetent mice.[9] Humanized CSF1R knock-in mice can also be used for evaluating human-specific agents.[18]
-
Dosing: Administer this compound or a vehicle control orally to cohorts of tumor-bearing mice for a specified duration.
-
Tissue Collection: At the end of the treatment period, harvest tumors and relevant lymphoid organs (e.g., spleen).
-
Single-Cell Suspension: Mechanically and enzymatically dissociate tissues to generate single-cell suspensions.
-
Antibody Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies to identify immune cell populations. A typical panel for macrophages would include CD45 (pan-leukocyte), F4/80 (murine macrophages), and CD11b (myeloid cells).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single CD45+ cells and subsequently identify the macrophage population (e.g., F4/80+ CD11b+). Calculate the percentage and absolute number of macrophages per gram of tissue.
In Vivo Cellular Thermal Shift Assay (CETSA®)
CETSA directly demonstrates target engagement by measuring the increased thermal stability of CSF1R in tissues from this compound-treated animals.[4][12]
Caption: Workflow for in vivo CETSA to confirm target engagement.
Methodology:
-
Dosing and Tissue Harvest: Dose animals with this compound or vehicle. After a time sufficient for drug distribution (e.g., 2-4 hours), harvest tissues of interest (e.g., spleen, tumor).[4]
-
Homogenization: Homogenize fresh tissue samples in a suitable buffer containing protease and phosphatase inhibitors.
-
Heating: Divide the homogenate into several aliquots and heat each to a different temperature for a fixed time (e.g., 3 minutes), followed by cooling.
-
Fractionation: Centrifuge the heated samples at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Target Detection: Analyze the amount of soluble CSF1R remaining in each sample using a specific detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble CSF1R against temperature for both vehicle and this compound treated groups. The resulting "melting curves" are fitted to determine the melting temperature (Tm). A shift to a higher Tm in the this compound group confirms target engagement.[11]
Thermal Proteome Profiling (TPP)
TPP combines the principle of CETSA with quantitative mass spectrometry to provide an unbiased, proteome-wide view of drug-protein interactions, confirming CSF1R engagement while simultaneously screening for off-targets.[14][15]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Methodology:
-
Sample Preparation: The initial steps of cell/tissue treatment, heating, and soluble protein isolation are similar to CETSA.
-
Protein Digestion and Labeling: The soluble protein fractions from each temperature point are digested into peptides. For multiplexed analysis, peptides from each sample are labeled with isobaric tags (e.g., TMT).[15]
-
LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify and quantify thousands of proteins across all samples.[14]
-
Curve Fitting: Melting curves are generated for each identified protein. Statistical tests are applied to identify proteins that exhibit a significant thermal shift between the this compound and vehicle-treated groups, indicating a direct or indirect interaction.
Data Presentation: A Comparative Summary
The following table illustrates how quantitative data from these experiments could be summarized to compare this compound with a hypothetical, less selective CSF1R inhibitor (Alternative X).
| Parameter | This compound | Alternative X | Vehicle Control | Method |
| Tumor Macrophage Count (F4/80+ cells/g tissue) | 5.2 x 10⁵ | 8.1 x 10⁵ | 4.5 x 10⁷ | PD Biomarker (FACS) |
| CSF1R Thermal Shift (ΔTm in spleen) | +5.2 °C | +4.8 °C | N/A | In Vivo CETSA |
| KIT Thermal Shift (ΔTm in spleen) | +0.3 °C | +3.5 °C | N/A | TPP / Off-Target CETSA |
| PDGFRβ Thermal Shift (ΔTm in spleen) | -0.1 °C | +2.9 °C | N/A | TPP / Off-Target CETSA |
| Number of Significant Off-Target Hits (TPP) | 3 | 28 | N/A | Thermal Proteome Profiling |
Interpretation: The hypothetical data above would demonstrate that this compound is potent and selective. It effectively engages CSF1R (significant thermal shift) leading to a robust downstream biological effect (strong macrophage depletion).[9] Crucially, it shows minimal interaction with related kinases like KIT and PDGFRβ, unlike the less selective "Alternative X".[1] This high selectivity, confirmed by TPP, is a key design feature of this compound.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of vimseltinib (this compound), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. deciphera.com [deciphera.com]
- 8. cyagen.com [cyagen.com]
- 9. deciphera.com [deciphera.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. selectscience.net [selectscience.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
- 18. Hi-Affi™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of DCC-3014: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like DCC-3014 (Vimseltinib) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also builds a foundation of trust in operational excellence. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₇O₂ | [1][2] |
| Formula Weight | 431.5 g/mol | [1][2] |
| CAS Number | 1628606-05-2 | [1][3] |
| Appearance | Solid | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [1] |
Hazard Classification and Safety Precautions
It is important to note that different suppliers may assign varying hazard classifications to this compound. One supplier's Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, another supplier has identified it as being very toxic to aquatic life, which requires it to be handled as hazardous environmental waste.[4]
Given this potential for significant environmental toxicity, it is imperative to adopt a conservative approach and manage all waste containing this compound as hazardous chemical waste.[4] Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[4]
Waste Segregation
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: All non-sharp solid materials contaminated with this compound should be collected in a dedicated and clearly labeled hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated gloves, wipes, and bench paper.
-
Contaminated plasticware such as pipette tips and tubes.[4]
-
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4]
-
Sharps Waste: Any contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. This includes:
-
Needles and syringes.
-
Scalpel blades.
-
Contaminated glass Pasteur pipettes.[4]
-
Spill Management
In the event of a liquid spill, the following procedure should be followed:
-
Ensure proper PPE is worn.
-
Absorb the solution with an inert, non-combustible material (e.g., diatomite, universal binders).
-
Place the contaminated absorbent material into the designated hazardous solid waste container.[4]
Final Disposal
Arrange for the collection of all segregated hazardous waste by a licensed hazardous waste contractor, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[4]
An alternative method, which involves mixing the compound with an unappealing substance (like cat litter), placing it in a sealed container, and disposing of it in municipal trash, is not recommended due to the compound's potential aquatic toxicity.[4]
Below is a logical workflow for the decision-making process regarding this compound waste disposal.
Signaling Pathway Context
This compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][5][6] CSF1R signaling is crucial for the function, proliferation, and differentiation of myeloid lineage cells.[7] By inhibiting CSF1R, this compound blocks downstream signaling pathways such as PI3K, JNK, and ERK1/2.[7] While this mechanism of action is central to its therapeutic potential, it does not alter the fundamental procedures for chemical waste disposal, which are dictated by the compound's chemical properties and potential environmental hazards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of vimseltinib (this compound), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. deciphera.com [deciphera.com]
Essential Safety and Operational Guide for Handling DCC-3014
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with DCC-3014 (Vimseltinib). Adherence to these procedural steps is critical for ensuring personnel safety, experimental integrity, and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor and should be handled as a hazardous substance. The primary routes of exposure are inhalation, dermal contact, and ingestion. A comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Use chemotherapy-grade, powder-free gloves. The outer glove cuff should extend over the gown sleeve. This provides an extra layer of protection, and the outer glove can be immediately removed if contaminated.[1][2] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) is required to protect skin and clothing. It must be discarded as hazardous waste after use or contamination.[1][2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are necessary. A full face shield should be worn over the goggles when handling the solid compound or solutions to protect against splashes and aerosolized particles.[3] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet (BSC) to prevent inhalation.[3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet should be worn to prevent the spread of contamination. |
Operational Plan for Safe Handling and Experimentation
A systematic workflow is crucial to minimize exposure risk. The following diagram outlines the key stages for the safe handling of this compound.
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet.[3]
Table 2: this compound Solubility Data
| Solvent | Approximate Solubility |
| DMSO | 86 mg/mL |
| Ethanol | 10 mg/mL |
| Dimethyl Formamide | 10 mg/mL |
Data sourced from multiple suppliers and may vary slightly.
Protocol for Stock Solution Preparation:
-
Preparation: Work on a disposable absorbent bench protector to contain potential spills.[3]
-
Weighing: Use a dedicated and calibrated scale.
-
Dissolving: To prepare a stock solution, dissolve this compound in the solvent of choice, purging with an inert gas.[4] Add the solvent slowly to the powder to avoid splashing. If sonication is needed to aid dissolution, ensure the vial is securely capped.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at the recommended temperature (e.g., -20°C or -80°C).[5]
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase, CSF1R.
Table 3: Typical Reagents for an In Vitro Kinase Assay
| Reagent | Example Concentration/Buffer |
| Kinase Buffer | 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| Kinase (CSF1R) | To be optimized for each assay |
| Substrate | To be optimized for each assay |
| ATP | To be optimized (often near the Kₘ for the kinase) |
| This compound | Serial dilution in DMSO |
| Stop Solution | EDTA |
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO.[6] Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.[6]
-
Assay Plate Setup: Add the kinase, substrate, and this compound to a 96- or 384-well plate.[6]
-
Reaction Initiation: Initiate the reaction by adding ATP.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a stop solution.[6]
-
Detection: Follow the specific detection protocol for the chosen assay format (e.g., luminescence, fluorescence, or radiometric detection).[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
This protocol is designed to evaluate the effect of this compound on the proliferation of cancer cell lines.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).[7]
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).[6]
-
Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal using a plate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[7]
Signaling Pathway
This compound is a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. The binding of its ligands, CSF1 or IL-34, induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of myeloid cells.
Decontamination and Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[8]
-
Work Surfaces: Clean the immediate work area with water and a detergent soap after experiments are completed.[9] For highly toxic chemicals, use a solvent in which the material is soluble for decontamination.[10]
-
Spills: For small spills (<5 mL or 5 g), absorb liquids with an absorbent pad or cover powder with a dampened wipe.[11] For large spills, use a spill kit and have two trained individuals involved in the cleanup.[11] All cleanup materials should be disposed of as hazardous waste.[11]
-
Personnel: If skin contact occurs, wash the affected area with soap and large amounts of water.[11] If eyes are exposed, flush with water for at least 15 minutes and seek medical attention.[11]
Table 4: this compound Waste Disposal Procedures
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste (Gloves, gowns, pipette tips, empty vials, contaminated lab paper) | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5][8] | High-temperature incineration by a certified hazardous waste management company.[8] |
| Liquid Hazardous Waste (Unused stock solutions, contaminated solvents) | Labeled, leak-proof hazardous liquid waste container.[5][8] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[8] |
| Sharps Hazardous Waste (Needles, syringes from in vivo studies) | Puncture-proof, labeled sharps container for hazardous waste.[8] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[8] |
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5] Collect aqueous and organic solvent waste separately. All waste containers must be clearly labeled with their contents.[5]
References
- 1. pogo.ca [pogo.ca]
- 2. gerpac.eu [gerpac.eu]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
